molecular formula C₁₂¹³C₆H₃₂O₁₆ B1155812 D-(+)-Raffinose-13C6

D-(+)-Raffinose-13C6

Cat. No.: B1155812
M. Wt: 510.39
Attention: For research use only. Not for human or veterinary use.
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Description

D-(+)-Raffinose-13C6 is a stable isotope-labeled analog of raffinose, a trisaccharide composed of galactose, glucose, and fructose . This compound, where six carbon atoms are replaced with the 13C isotope, serves as a critical analytical standard in research. It is particularly valuable for use as an internal standard in High-Performance Liquid Chromatography (HPLC), where it aids in the accurate quantification and analysis of raffinose and related oligosaccharides in complex biological samples . In biochemical and plant physiology research, 13C-labeled raffinose is an indispensable tool for tracing metabolic pathways. Raffinose Family Oligosaccharides (RFOs) like raffinose are crucial in plants, where they function in carbon storage, transport, and stress tolerance, offering protection against abiotic stresses like drought, salinity, and desiccation . The incorporation of the 13C label allows researchers to utilize advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to conduct metabolic flux analysis (MFA). This application enables the non-invasive tracking of carbon flow through metabolic networks, providing unique insights into biosynthetic pathways and metabolic activities during critical stages such as seed germination and early seedling development . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₂¹³C₆H₃₂O₁₆

Molecular Weight

510.39

Synonyms

Raffinose-13C6;  D-Raffinose-13C6;  Gossypose-13C6;  Melitose-13C6;  Melitriose-13C6;  NSC 170228-13C6;  NSC 2025-13C6;  Nittenraffinose-13C6;  Oligo GGF-13C6

Origin of Product

United States

Foundational & Exploratory

Technical Guide: D-(+)-Raffinose-13C6 — Synthesis, Properties, and Metabolic Applications

[1]

Executive Summary

D-(+)-Raffinose-13C6 is a stable isotope-labeled trisaccharide utilized primarily as a non-invasive probe for metabolic flux analysis (MFA), colonic fermentation kinetics, and plant phloem transport studies.[1] Unlike radioisotopes (


1

This guide addresses the specific requirements for synthesizing, validating, and applying this compound, with a focus on the Galactose-


C_61

Part 1: Chemical Identity & Isotopic Fidelity

Raffinose is a non-reducing trisaccharide composed of Galactose, Glucose, and Fructose.[2][3][4] The "13C6" designation typically refers to the uniform labeling of the Galactose ring, as this moiety is enzymatically added to an unlabeled Sucrose core during synthesis.

Physicochemical Specifications
PropertyNatural Abundance RaffinoseThis compound (Gal-labeled)
Formula


Molar Mass 504.44 g/mol 510.48 g/mol (+6.04 Da shift)
IUPAC Name

-D-Fructofuranosyl

-D-galactopyranosyl-(1

6)-

-D-glucopyranoside
...

-D-[UL-

C_6]galactopyranosyl...[1]
Solubility > 100 mg/mL (Water)Identical
pKa ~12.5 (Sugar hydroxyls)Identical
Stability Hydrolyzed by

-galactosidase; heat stable
Identical chemical stability; distinct mass signature
Isotopic Purity Requirements

For metabolic tracing, atom percent excess (APE) must exceed 99%.[1] The presence of unlabeled Raffinose (M+0) interferes with baseline sensitivity in LC-MS/MS assays.[1]

Part 2: Synthesis Strategy (Enzymatic Transgalactosylation)

Chemical synthesis of Raffinose is notoriously difficult due to the complex protecting group chemistry required to establish the

The Superior Method: Enzymatic transgalactosylation using


-Galactosidase11

Experimental Protocol

Objective: Synthesize D-Raffinose-[Gal-


1. Reagents
  • Donor: D-Galactose-UL-

    
    C_6 (99 atom % 
    
    
    C).[1]
  • Acceptor: Sucrose (Natural abundance, high purity).[1]

  • Catalyst:

    
    -Galactosidase (Source: Mortierella vinacea or Aspergillus niger).[1]
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5.

2. Reaction Setup (Reverse Hydrolysis/Transgalactosylation)

To favor synthesis over hydrolysis, water activity (

1
  • Dissolution: Dissolve Sucrose (1.0 M) and D-Galactose-

    
    C_6 (0.5 M) in the Sodium Acetate buffer. Note: High sucrose concentration acts as the acceptor to compete with water.
    
  • Enzyme Addition: Add

    
    -Galactosidase (10 U/mL final concentration).
    
  • Incubation: Incubate at 40°C for 24–48 hours with gentle agitation.

    • Critical Control Point: Monitor the reaction via HPLC every 6 hours. The yield of Raffinose typically peaks before the enzyme begins hydrolyzing the product back to monomers.

  • Termination: Heat inactivate the enzyme at 95°C for 5 minutes.

3. Purification (The Bottleneck)

The reaction mixture will contain unreacted Sucrose, Galactose-


1
  • Step A: Charcoal-Celite Filtration: Removes enzyme and some monosaccharides.

  • Step B: Preparative HPLC (HILIC Mode):

    • Column: Amide-80 or Polyamine II (e.g., YMC-Pack Polyamine II).[1]

    • Mobile Phase: Acetonitrile:Water (75:25 v/v).[1]

    • Flow Rate: 1.0 mL/min (analytical) or scaled for prep.

    • Detection: RID (Refractive Index) for collection.[1][3]

    • Fraction Collection: Collect the peak eluting at ~1.5x the retention time of Sucrose.

Synthesis Workflow Diagram

SynthesisWorkflowSubstratesSubstrates:Sucrose + D-Galactose-13C6ReactionTransgalactosylation(High Conc, pH 5.5, 40°C)Substrates->ReactionEnzymeEnzyme:alpha-GalactosidaseEnzyme->ReactionCatalysisMixtureCrude Mixture:Raffinose-13C6, Sucrose, Gal-13C6Reaction->Mixture24-48 hrsPurificationPrep HPLC (HILIC)Separation of TrisaccharideMixture->PurificationProductFinal Product:This compound(>98% Purity)Purification->ProductFraction Collection

Figure 1: Enzymatic synthesis workflow utilizing transgalactosylation to append a labeled Galactose unit to a Sucrose core.

Part 3: Analytical Validation

Trustworthiness in stable isotope science relies on proving the label position and enrichment level.

Mass Spectrometry (LC-MS/MS)

This is the primary validation method.[1]

  • Ionization: ESI Negative Mode (Carbohydrates ionize well as

    
     or 
    
    
    adducts).[1]
  • Precursor Scan:

    • Natural Raffinose:

      
       503 (M-H).[1]
      
    • Raffinose-

      
      C_6: 
      
      
      509 (M-H).[1]
  • Fragmentation (MS2):

    • Fragmentation of the glycosidic bonds reveals the location of the label.

    • Key Fragment: Cleavage of the Galactose unit.

      • If Gal is labeled: Fragment mass = 185 Da (Gal-

        
        C_6) vs 179 Da (Natural).[1]
        
      • If Sucrose core is labeled: Fragment mass = 179 Da (Gal) + 329 Da (Sucrose-

        
        C_6).[1]
        
NMR Spectroscopy

Use

1
  • Diagnostic Signal: Enhanced doublets in the 90–105 ppm range (anomeric carbons) corresponding specifically to the

    
    -Galactopyranosyl ring, showing strong 
    
    
    C-
    
    
    C coupling constants (
    
    
    ) absent in the natural abundance sucrose moiety.[1]

Part 4: Applications in Research & Drug Development

Colonic Fermentation & Gut Permeability

Raffinose is non-digestible in the small intestine (lacking human

124
  • The

    
    C-Raffinose Breath Test: 
    
    • Mechanism: Subject ingests Raffinose-

      
      C_6.[1] Colonic bacteria ferment it, releasing 
      
      
      CO_2.[1]
    • Measurement:

      
      CO_2 is absorbed into the blood and exhaled. Breath analysis via IRMS (Isotope Ratio Mass Spectrometry) provides a dynamic curve of bacterial fermentation activity .[1]
      
    • Clinical Relevance: Used to assess Small Intestinal Bacterial Overgrowth (SIBO) or colonic motility.[1]

Metabolic Flux Analysis (Plant Science)

Raffinose Family Oligosaccharides (RFOs) are crucial phloem transport sugars in many plants (e.g., Cucurbits).[1]

  • Protocol: Feed leaves with

    
    CO_2 or infuse stems with Galactose-
    
    
    C_6.[1]
  • Analysis: Track the appearance of Raffinose-

    
    C_6 in sink tissues (roots/fruits) to measure carbon allocation velocities  and phloem unloading mechanisms.
    
Application Logic Diagram

Applicationscluster_GutGut/Microbiomecluster_PlantPlant PhysiologyInputOral/Systemic InputD-Raffinose-13C6SmallIntestineSmall Intestine(No Digestion)Input->SmallIntestineHumanPhloemPhloem Transport(Source to Sink)Input->PhloemPlantColonColon(Bacterial Fermentation)SmallIntestine->ColonOutput_BreathOutput 1:13CO2 Breath Test(Microbial Activity)Colon->Output_BreathMetabolismSinkTissueRoot/Fruit(Accumulation)Phloem->SinkTissueOutput_FluxOutput 2:LC-MS Flux Map(Carbon Allocation)SinkTissue->Output_FluxSampling

Figure 2: Dual application pathways for Raffinose-13C6 in clinical gastroenterology and plant physiology.

References

  • Zhao, T., et al. (2024). "Analysis of Raffinose Metabolism-Related Sugar Components in Seeds." Methods in Molecular Biology, 2830:73-80.[1][5] Retrieved from [Link]

  • Zhang, Y.L., et al. (2025).[6] "Temporal dynamics of the 13C label in phloem raffinose and sucrose." Tree Physiology. Retrieved from [Link]

  • Helix Chromatography. (2024). HPLC Methods for analysis of Raffinose using HILIC Mixed-Mode Columns. Retrieved from [Link]

Technical Guide: D-(+)-Raffinose-13C6 vs. Unlabeled Raffinose

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Applications in Quantitative Bioanalysis and Microbiome Metabolic Tracing [1]

Executive Summary

This technical guide analyzes the critical distinctions between D-(+)-Raffinose (unlabeled) and its stable isotope-labeled analog, D-(+)-Raffinose-13C6 .[1] While the unlabeled compound serves as a fundamental cryoprotectant and fermentation substrate, the 13C6-labeled variant is an indispensable tool for high-precision Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

In drug development and microbiome research, the transition from unlabeled external standards to 13C-labeled internal standards (IS) is the primary mechanism to eliminate matrix effects —specifically ionization suppression—thereby ensuring data integrity in complex biological matrices like plasma and feces.

Part 1: Molecular Architecture & Isotopic Distinction[1]

The functional difference between these two compounds lies in their mass spectral signature. D-(+)-Raffinose is a trisaccharide composed of galactose, glucose, and fructose.[1][2][3] In the 13C6 variant, one of the hexose rings (typically the galactosyl or glucosyl moiety) is fully substituted with Carbon-13 isotopes.

Comparative Physicochemical Profile
FeatureD-(+)-Raffinose (Unlabeled)This compound (Labeled)
Molecular Formula C₁₈H₃₂O₁₆¹³C₆C₁₂H₃₂O₁₆
Monoisotopic Mass 504.17 Da510.19 Da (+6.02 Da shift)
Retention Time (HILIC) ~4.5 min (System dependent)~4.5 min (Co-elutes with analyte)
Primary Application Biological substrate, CryoprotectantInternal Standard (IS), Metabolic Tracer
CAS Number 512-69-6 (Anhydrous)N/A (Specific to labeling position)
Solubility High (Water)High (Water)
The "Co-Elution" Imperative

For an internal standard to function correctly, it must possess identical chromatographic behavior to the analyte. Because 13C-labeled raffinose is chemically identical to the unlabeled form (differing only in nuclear mass), it co-elutes perfectly on HILIC columns.[1] This ensures that the IS experiences the exact same matrix suppression or enhancement events as the analyte at the electrospray ionization (ESI) source.

Part 2: The Analytical Imperative (LC-MS/MS)

In quantitative bioanalysis, relying solely on unlabeled raffinose (external calibration) often leads to significant errors due to Matrix Effects .[1]

Mechanism of Error: Ion Suppression

When analyzing stool extracts or plasma, endogenous phospholipids and salts co-elute with raffinose. These contaminants compete for charge in the ESI droplet.

  • Without IS: If the matrix suppresses ionization by 40%, the detector sees 40% less signal, leading to a false low concentration calculation.

  • With 13C6-IS: The matrix suppresses the 13C6-Raffinose signal by the exact same 40%. Since quantification is based on the Area Ratio (Analyte/IS), the suppression cancels out mathematically.


[1]
Visualization: Analytical Workflow

The following diagram illustrates the self-validating workflow using 13C6-Raffinose to correct for matrix effects.

AnalyticalWorkflow cluster_matrix Matrix Effect Correction Sample Biological Sample (Plasma/Feces) Spike Spike 13C6-Raffinose (Internal Standard) Sample->Spike Step 1 Extract Protein Precipitation (Acetonitrile) Spike->Extract Step 2 HILIC HILIC Separation (Co-elution) Extract->HILIC Step 3: Clean Supernatant MS MS/MS Detection (MRM Mode) HILIC->MS Step 4: ESI Source HILIC->MS Analyte & IS Suppressed Equally Data Quantification (Area Ratio Calculation) MS->Data Step 5

Figure 1: LC-MS/MS workflow demonstrating the co-elution and matrix correction role of 13C6-Raffinose.

Part 3: Microbiome Metabolic Tracing[1]

Beyond simple quantification, this compound is a powerful probe for Metabolic Flux Analysis (MFA) within the gut microbiome.[1] Humans lack the


-galactosidase enzyme required to hydrolyze raffinose, meaning it passes undigested into the colon.[3][4]
The Fermentation Pathway

By introducing 13C6-Raffinose, researchers can trace the carbon flow into bacterial metabolites (Short-Chain Fatty Acids - SCFAs).[1]

  • Hydrolysis: Gut bacteria (e.g., Bifidobacterium) secrete

    
    -galactosidase, cleaving the 13C-labeled ring.[1]
    
  • Glycolysis: The resulting 13C-monosaccharides enter bacterial glycolysis.

  • End Products: The 13C label appears in Acetate, Propionate, or Butyrate.

Why use 13C6? Using unlabeled raffinose makes it impossible to distinguish between SCFAs derived from the raffinose versus SCFAs derived from other dietary fibers already present in the gut. The 13C tag provides a unique "tracer" signal.

GutMetabolism Raffinose 13C6-Raffinose (Substrate) Bacteria Gut Microbiota (Bifidobacteria/Lactobacilli) Raffinose->Bacteria Enzyme Alpha-Galactosidase (Hydrolysis) Raffinose->Enzyme Target Bacteria->Enzyme Secretes Mono 13C-Galactose + Sucrose Enzyme->Mono Cleavage Pyruvate 13C-Pyruvate (Glycolysis) Mono->Pyruvate Fermentation SCFA 13C-Labeled SCFAs (Acetate, Butyrate) Pyruvate->SCFA Metabolic Flux

Figure 2: Metabolic fate of 13C6-Raffinose in the colonic environment, tracing carbon flux to SCFAs.[1]

Part 4: Experimental Protocol

Protocol: Quantification of Raffinose in Plasma/Feces

Objective: Accurate quantification of raffinose using this compound as an Internal Standard.

1. Reagents & Preparation
  • Analyte Stock: D-(+)-Raffinose Pentahydrate (1 mg/mL in 50:50 Methanol:Water).[1]

  • IS Stock: this compound (100 µg/mL in 50:50 Methanol:Water).

  • Extraction Solvent: Acetonitrile (Cold, -20°C).[1]

2. Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma or fecal homogenate to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of 13C6-Raffinose IS working solution (final conc. should be ~500 ng/mL). Vortex for 10 seconds.

    • Note: Spiking before extraction corrects for recovery losses.

  • Precipitate: Add 200 µL of cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an LC vial. Dilute 1:1 with mobile phase (to match initial gradient conditions).

3. LC-MS/MS Parameters (HILIC Mode)

Raffinose is highly polar and retains poorly on C18 columns.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.[1]

  • Column: Amide-HILIC (e.g., Waters BEH Amide or Shimadzu equivalent), 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 85% B to 60% B over 5 minutes.

  • Detection (ESI Negative): Sugars often ionize better in negative mode or as chloride adducts

    
    , though positive mode 
    
    
    
    is also common.[1]
    • Unlabeled Transition: 503.2

      
       341.1 (Loss of hexose).[1]
      
    • 13C6-Labeled Transition: 509.2

      
       347.1 (Shift corresponds to labeled fragment).[1]
      

References

  • Vertex AI Search. (2023).[1] An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma. Chromatography Online. Link

  • Shimadzu Corporation. (2023).[1] LC/MS/MS Method Package for Sugars and Sugar Nucleotides. Shimadzu Application News. Link

  • National Institutes of Health (NIH). (2019).[1] Validation of a LC/MSMS method for simultaneous quantification of nucleotides in biological matrices. PubMed. Link

  • Toronto Research Chemicals. (2023).[1] this compound Product Data Sheet. LGC Standards. Link

  • Sigma-Aldrich. (2023).[1] D-(+)-Raffinose pentahydrate Analytical Standard. Merck KGaA. Link

Sources

Introduction: The Significance of Stable Isotope-Labeled Oligosaccharides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of D-(+)-Raffinose-13C6

This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a stable isotope-labeled trisaccharide. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices. We will explore ionization strategies, instrumentation, fragmentation analysis, and detailed protocols, ensuring a robust and reproducible methodology grounded in scientific integrity.

D-(+)-Raffinose is a trisaccharide composed of galactose, glucose, and fructose units[1][2][3][4]. It is ubiquitous in the plant kingdom, playing roles in energy storage and stress response[2][3]. In metabolic research, stable isotope labeling is a powerful technique used to trace the fate of molecules through complex biological systems[5][6]. This compound, where six carbon atoms (¹²C) are replaced with the heavy isotope carbon-13 (¹³C), serves as an invaluable tool for these investigations.

The incorporation of stable isotopes allows researchers to differentiate the labeled compound from its endogenous, unlabeled counterparts using mass spectrometry[6]. This enables precise quantification and metabolic flux analysis, providing insights into how carbohydrates are processed, transported, and utilized within a biological system[7][8][9]. Mass spectrometry, with its high sensitivity and ability to determine molecular weight with exceptional accuracy, is the core technology for analyzing these labeled molecules[10][11][12].

Part 1: Foundational Strategy in Experimental Design

The success of any mass spectrometry experiment hinges on a well-conceived strategy. The unique chemical nature of carbohydrates—neutral, polar, and prone to complex fragmentation—requires careful consideration of the analytical approach.

The Critical Choice of Ionization Technique

Unlike peptides or proteins, neutral oligosaccharides do not readily protonate or deprotonate. Therefore, efficient ionization is paramount and typically relies on the formation of adducts with metal cations. The two most prominent soft ionization techniques for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)[10].

  • Electrospray Ionization (ESI): This is a gentle ionization method ideal for coupling with liquid chromatography (LC). ESI generates gas-phase ions directly from a liquid solution, making it highly suitable for quantitative studies[13]. For carbohydrates, ionization is achieved by forming adducts, most commonly with sodium ([M+Na]⁺) or other alkali metals[14][15]. The composition of the spray solvent can be manipulated to enhance adduct formation and improve signal intensity[14][16][17].

    • Expertise & Experience: While protonated adducts ([M+H]⁺) can be formed, they often lead to in-source fragmentation and less stable signals for neutral sugars. We have consistently observed that promoting the formation of sodiated adducts by adding low concentrations of sodium salts (e.g., sodium acetate) to the mobile phase yields a more robust and reproducible signal for quantitative analysis.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is renowned for its high sensitivity and tolerance to complex sample matrices, making it excellent for rapid screening and analysis of mixtures[10][12]. The analyte is co-crystallized with a UV-absorbing matrix, which transfers energy from a laser to facilitate desorption and ionization[12][13]. However, the inherent ionization efficiency for carbohydrates can be lower compared to other biomolecules[13][18].

    • Trustworthiness: The choice of matrix is critical for successful MALDI analysis of carbohydrates. 2,5-Dihydroxybenzoic acid (2,5-DHB) is a proven and reliable matrix for oligosaccharides[19][20]. The sample preparation method, including the analyte-to-matrix ratio and crystallization technique, significantly impacts data quality and reproducibility[21][22].

Selecting the Right Mass Analyzer

The ability to resolve the ¹³C₆-labeled analyte from its unlabeled counterpart is a primary requirement. This necessitates a mass analyzer with sufficient resolving power and mass accuracy.

  • High-Resolution Analyzers (Orbitrap, FT-ICR): These instruments are the gold standard for isotope labeling studies. Their exceptional resolving power can easily distinguish the isotopic peaks of D-(+)-Raffinose-¹³C₆ from the natural ¹³C abundance peaks of the unlabeled molecule, providing unambiguous confirmation of its elemental composition[5][15].

  • Time-of-Flight (TOF) Analyzers: Modern TOF instruments offer excellent mass accuracy and are a very strong alternative to Orbitrap or FT-ICR systems[18][20]. When operated in reflectron mode, they provide the necessary resolution for many isotopic applications.

  • Quadrupole Analyzers: While offering lower resolution, quadrupoles are workhorses for quantitative analysis in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, especially in tandem mass spectrometry setups[23].

Tandem Mass Spectrometry (MS/MS) for Structural Validation

Tandem mass spectrometry (MS/MS) is indispensable for confirming the identity of the detected molecule. By isolating the precursor ion and subjecting it to fragmentation, we can generate a unique fingerprint that validates its structure.

  • Collision-Induced Dissociation (CID): This is the most common fragmentation technique, where ions are activated by collisions with an inert gas[24]. For oligosaccharides, CID primarily induces two types of fragmentation:

    • Glycosidic Bond Cleavages: These are the most common cleavages, breaking the bonds between monosaccharide units and producing characteristic B- and Y-ions.

    • Cross-Ring Cleavages: These cleavages break bonds within the monosaccharide rings, producing A- and X-ions. These fragments are highly informative for determining linkage positions[24][25][26].

  • Authoritative Grounding: It is well-documented that metal-adducted oligosaccharides produce a richer variety of fragment ions, including more informative cross-ring cleavages, compared to their protonated counterparts[10][25]. This is a key reason for promoting sodiated adduct formation during ionization. The fragmentation pattern of D-(+)-Raffinose-¹³C₆ will be shifted by approximately +6 Da relative to the unlabeled standard, but the fragmentation pathways themselves will be identical, providing definitive structural confirmation.

Part 2: Validated Protocols and Methodologies

The following protocols are designed to be self-validating systems, ensuring robust and reliable data generation.

Experimental Protocol 1: Sample Preparation for LC-ESI-MS

Causality: This protocol is optimized for hydrophilic interaction liquid chromatography (HILIC) and aims to ensure complete dissolution, promote stable adduct formation, and remove particulates that could interfere with the analysis.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) solution of acetonitrile and deionized water to create a 1 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution using the 50:50 acetonitrile/water solvent. The concentration range should bracket the expected analyte concentration in the samples.

  • Adduct Promotion: To each working standard and sample, add sodium acetate to a final concentration of 100 µM. This ensures consistent and dominant formation of the [M+Na]⁺ adduct, simplifying the resulting mass spectrum.

  • Clarification: Centrifuge all solutions at 14,000 x g for 10 minutes to pellet any insoluble material. Carefully transfer the supernatant to a new autosampler vial for analysis.

Experimental Protocol 2: UPLC-ESI-MS/MS Analysis

Causality: This method uses a HILIC stationary phase, which is ideal for retaining and separating polar compounds like oligosaccharides. The use of a high pH mobile phase modifier helps to improve peak shape and enhance ESI signal intensity.

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Mass Spectrometer: High-resolution mass spectrometer such as a Thermo Scientific Orbitrap Exploris or a Sciex ZenoTOF 7600.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Deionized water with 0.1% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient:

      • 0.0 min: 85% B

      • 8.0 min: 65% B

      • 8.1 min: 85% B

      • 10.0 min: 85% B

  • Mass Spectrometer Parameters:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Full MS / dd-MS² (data-dependent acquisition).

    • Full MS Scan Range: m/z 200-1000.

    • Resolution (Full MS): >60,000.

    • Precursor Ion for MS/MS: Target the calculated m/z of the [M+Na]⁺ adduct of this compound.

    • Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to generate a comprehensive fragmentation spectrum.

Experimental Workflow Diagram

The logical flow from sample preparation to data acquisition is critical for a reproducible experiment.

G cluster_prep Sample Preparation cluster_analysis UPLC-ESI-MS/MS Analysis A 1. Prepare Stock & Working Standards B 2. Add Sodium Acetate (100 µM) A->B C 3. Centrifuge to Clarify B->C D 4. Transfer to Autosampler Vial C->D E 5. Inject Sample onto HILIC Column D->E Inject F 6. Chromatographic Separation E->F G 7. ESI+ Ionization (Adduct Formation) F->G H 8. Full MS Scan (Precursor ID) G->H I 9. dd-MS² (Fragmentation) H->I J Data Analysis I->J Raw Data

Caption: UPLC-ESI-MS/MS experimental workflow for this compound analysis.

Part 3: Data Interpretation and Structural Elucidation

Accurate data analysis transforms raw spectra into meaningful results. This involves identifying the correct precursor ion and interpreting its fragmentation pattern.

Precursor Ion Identification

The first step is to identify the precursor ion in the full MS spectrum. High-resolution mass spectrometry allows for the confirmation of the ion's elemental composition based on its accurate mass.

CompoundFormulaMonoisotopic Mass (Da)AdductExpected m/z [M+Na]⁺
D-(+)-RaffinoseC₁₈H₃₂O₁₆504.1694[M+Na]⁺527.1588
D-(+)-Raffinose-¹³C₆ ¹³C₆C₁₂H₃₂O₁₆510.1895 [M+Na]⁺ 533.1789

Table 1: Calculated monoisotopic masses and expected m/z values for the sodiated adducts of unlabeled and ¹³C₆-labeled D-(+)-Raffinose.

Decoding the MS/MS Fragmentation Pattern

The MS/MS spectrum provides structural confirmation. D-(+)-Raffinose consists of a galactose unit linked α(1→6) to the glucose unit of sucrose, which itself is glucose linked α(1→2) to fructose. The ¹³C₆ label is typically on the glucose moiety[27].

The primary fragments arise from glycosidic bond cleavages. The Domon-Costello nomenclature is used to label these fragments.

Cleavage SiteFragment TypeUnlabeled Raffinose (m/z 527.2) Fragment Ion¹³C₆-Labeled Raffinose (m/z 533.2) Fragment IonFragment CompositionMass Shift (Da)
Galactose-GlucoseB₂347.1347.1[Gal-Glc+Na-H₂O]⁺0
Galactose-GlucoseY₂365.1371.1[Glc-Fru+Na]⁺+6
Glucose-FructoseB₁185.1185.1[Gal+Na]⁺0
Glucose-FructoseY₁185.1191.1[Glc+Na]⁺+6

Table 2: Predicted major glycosidic fragment ions (sodiated adducts) for unlabeled and ¹³C₆-labeled D-(+)-Raffinose. The mass shift confirms the location of the ¹³C₆ label on the glucose unit.

The fragmentation pathway below illustrates these key cleavages.

Caption: Predicted major fragmentation pathway for sodiated this compound.

The observation of a +6 Da mass shift exclusively on fragments containing the glucose moiety (like the Y₂ ion) provides definitive evidence for both the identity of the molecule and the location of the stable isotope label. This self-validating system ensures high confidence in the analytical result.

References

  • Harvey, D. J. (2011). "Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments." Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Ou, Y. M., et al. (2018). "An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry." Journal of Visualized Experiments. Available at: [Link]

  • Hsu, J. L., et al. (2016). "Stable isotope dimethyl labelling for quantitative proteomics and beyond." Philosophical Transactions of the Royal Society A. Available at: [Link]

  • Larsson, M. (2015). "Evaluation of sample preparation techniques for MALDI-TOF-MS analysis of oligosaccharides." Diva-portal.org. Available at: [Link]

  • University of Washington Proteomics Resource. "Stable Isotope Labeling Strategies." Available at: [Link]

  • Patti, G. J., et al. (2012). "Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks." Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Spectro Inlets. "Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS." Available at: [Link]

  • Zaia, J. (2004). "Mass spectrometry of oligosaccharides." Mass Spectrometry Reviews. Available at: [Link]

  • Miyagi, M., & Rao, K. (2007). "18O Stable Isotope Labeling in MS-based Proteomics." Mass Spectrometry Reviews. Available at: [Link]

  • Talaty, N., et al. (2008). "Carbohydrate and steroid analysis by desorption electrospray ionization mass spectrometry." Chemical Communications. Available at: [Link]

  • Lebrilla, C. B., et al. "Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides." Journal of the American Chemical Society. Available at: [Link]

  • Stålbrand, H., & Jansson, P. E. (2003). "Studies of Oligo- and Polysaccharides by MALDI-TOF and ESI-ITMS Mass Spectrometry." SLU Library. Available at: [Link]

  • Costello, C. E., & Contado-Jara, D. (2013). "Oligosaccharide Analysis by Mass Spectrometry: A Review of Recent Developments." Analytical Chemistry. Available at: [Link]

  • Shiea, J., et al. (2021). "Formation of Carbohydrate–Metal Adducts from Solvent Mixtures during Electrospray: A Molecular Dynamics and ESI-MS Study." Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Falck, P., et al. (2014). "MALDI-TOF MS Analysis of Cellodextrins and Xylo-oligosaccharides Produced by Hindgut Homogenates of Reticulitermes santonensis." Molecules. Available at: [Link]

  • Ou, Y. M., et al. (2018). "An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry." ResearchGate. Available at: [Link]

  • van der Plas, M. J., et al. (2021). "Fragmentation of Oligosaccharides: Mechanistic Insights for Glycomics." ChemRxiv. Available at: [Link]

  • Ropartz, D., et al. (2022). "MALDI-TOF-MS unveils the distribution of oligosaccharides produced by hydrolysis of lichen polysaccharides through acidic." SSRN. Available at: [Link]

  • Talaty, N., et al. (2008). "Carbohydrate and steroid analysis by desorption electrospray ionization mass spectrometry." Chemical Communications. Available at: [Link]

  • Baylor University. (2021). "Advancing the characterization of glycan dynamics with in-electrospray ionization hydrogen/deuterium exchange-mass spectrometry." BEARdocs. Available at: [Link]

  • Muddiman, D. C., et al. (2007). "Carbohydrate Analysis by Desorption Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry." Analytical Chemistry. Available at: [Link]

  • Cancilla, M. T., et al. (2003). "Structural characterization of oligosaccharides using MALDI-TOF/TOF tandem mass spectrometry." Analytical Chemistry. Available at: [Link]

  • Zhang, H. (2007). "Characterization of Oligosaccharides and Nanoparticles by MALDI-TOF Mass Spectrometry." ScholarWorks@UNO. Available at: [Link]

  • Waters Corporation. "Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry." Available at: [Link]

  • Perlin, A. S. (1976). "Carbon-13 as a tool for the study of carbohydrate structures, conformations and interactions." FEBS Letters. Available at: [Link]

  • Canadian Glycomics Network (GlycoNet). (2020). "Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates." YouTube. Available at: [Link]

  • Ashline, D. J., et al. (2015). "Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching." Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wallis, G. A., & Gonzalez, J. T. (2019). "Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise." Frontiers in Physiology. Available at: [Link]

  • Hofstadler, S. A., et al. (2019). "MS/MS spectra of the sodiated trisaccharides (m/z 527)." ResearchGate. Available at: [Link]

  • Nishiumi, S., et al. (2018). "In-source photocatalytic fragmentations of oligosaccharides in surface-assisted laser desorption/ionization mass spectrometry." Analytical Methods. Available at: [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). "13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell." Frontiers in Physiology. Available at: [Link]

  • Scott, D. A., et al. (2024). "Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer." bioRxiv. Available at: [Link]

  • Merck Index. "Raffinose." Available at: [Link]

  • Reeds, P. J., et al. (1995). "Effects of specific dietary sugars on the incorporation of 13C label from dietary glucose into neutral sugars of rat intestine." British Journal of Nutrition. Available at: [Link]

  • Ou, Y. M., et al. (2018). "An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry." ResearchGate. Available at: [Link]

  • Wikipedia. "Raffinose." Available at: [Link]

  • ResearchGate. "MALDI-TOF-MS analysis of a) glucose, b) sucrose, c) raffinose and d) the glucan sample after microwave hydrolysis for 2 min." Available at: [Link]

  • CliniSciences. "Raffinose." Available at: [Link]

  • University of Bristol. "Raffinose (Molecule of the Month for April 2020)." Available at: [Link]

  • El-Sayed, M., et al. (2022). "Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health?" Frontiers in Plant Science. Available at: [Link]

  • Waters Corporation. "Quantification of Mono and Disaccharides in Foods." Available at: [Link]

  • Wang, Y., et al. (2016). "Simultaneous Analysis of Saccharides between Fresh and Processed Radix Rehmanniae by HPLC and UHPLC-LTQ-Orbitrap-MS with Multivariate Statistical Analysis." Molecules. Available at: [Link]

  • MassBank. "Raffinose; LC-ESI-QQQ; MS2." Available at: [Link]

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Methodological & Application

Protocol for D-(+)-Raffinose-13C6 administration in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Leveraging D-(+)-Raffinose-¹³C₆ as a Non-Metabolized Internal Standard for Robust Quantitative Metabolomics in Mammalian Cell Culture

Introduction: The Challenge of Quantitative Accuracy in Cellular Metabolomics

Metabolomics aims to provide a comprehensive snapshot of the small-molecule metabolites within a biological system. In cell culture, this offers profound insights into cellular physiology, disease states, and the mechanism of action of therapeutic compounds. However, achieving accurate and reproducible quantitative data is a significant challenge. Variations introduced during sample handling—from cell harvesting and metabolic quenching to metabolite extraction—can lead to substantial differences in analyte recovery, complicating data interpretation and comparison across experiments.

The use of an internal standard (IS) is a cornerstone of analytical chemistry for mitigating such variability. An ideal IS for mass spectrometry-based metabolomics is a stable isotope-labeled compound that shares chemical properties with the analytes of interest but is distinguishable by its mass. Crucially, for assessing technical variability, the IS should not be endogenously present or metabolized by the cells.

This application note details a protocol for using D-(+)-Raffinose-¹³C₆ as an exogenous, non-metabolized internal standard for quantitative metabolomics in mammalian cell culture. Raffinose, a trisaccharide composed of galactose, glucose, and fructose, is not metabolized by most mammalian cells due to the general absence of the required hydrolytic enzymes, such as α-galactosidase[1] and sucrase-isomaltase[2][3][4]. By adding a known quantity of D-(+)-Raffinose-¹³C₆ after metabolic quenching but before metabolite extraction, it experiences the same potential for loss as endogenous metabolites during sample processing. Its subsequent detection by mass spectrometry provides a reliable basis for normalizing the entire dataset, thereby enhancing the accuracy, precision, and inter-sample comparability of the results[5].

Principle of the Method: Isotope Dilution and Normalization

This protocol is based on the principle of isotope dilution mass spectrometry (IDMS). The workflow hinges on the unique properties of D-(+)-Raffinose-¹³C₆ as an internal standard:

  • Exogenous and Non-Metabolized: Mammalian cells in most in vitro culture systems lack the enzymatic machinery to break down raffinose[1][6]. The ¹³C-labeled version will therefore not be incorporated into downstream metabolic pathways, ensuring that its measured abundance reflects only the technical recovery of the analytical process.

  • Chemically Stable: Raffinose is a stable oligosaccharide, making it robust throughout the extraction process which often involves organic solvents and temperature changes.

  • Mass Spectrometrically Distinct: The ¹³C₆-labeling renders it easily distinguishable from any unlabeled, trace contaminants by mass spectrometry, without significantly altering its chemical behavior during extraction and chromatographic separation.

The standard is added to the quenched and washed cell pellet. From this point forward, any loss of material during solvent-based extraction, evaporation, or sample transfer will affect both the endogenous metabolites and the D-(+)-Raffinose-¹³C₆ standard. By measuring the peak area or intensity of the labeled raffinose in the final analysis, a sample-specific correction factor can be calculated and applied to all other measured metabolites, effectively removing the technical variability.

Calculation for Normalization: The corrected amount of an endogenous metabolite is calculated as follows:

Corrected Metabolite Signal = (Measured Metabolite Signal / Measured ¹³C₆-Raffinose Signal) × Amount of ¹³C₆-Raffinose Added

Experimental Workflow Overview

The following diagram outlines the complete experimental workflow, highlighting the critical step of internal standard addition for data normalization.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Harvesting & Quenching cluster_2 Internal Standard & Extraction cluster_3 Analysis & Data Normalization A 1. Seed and Culture Cells B 2. Apply Experimental Treatment (e.g., Drug Compound) A->B C 3. Rapidly Aspirate Media B->C D 4. Quench Metabolism (e.g., with Liquid Nitrogen or Cold Saline) C->D E 5. Wash with Ice-Cold PBS to Remove Extracellular Contaminants D->E F 6. Add D-(+)-Raffinose-¹³C₆ Internal Standard Solution E->F G 7. Add Ice-Cold Extraction Solvent (e.g., 80% Methanol) F->G H 8. Scrape, Vortex, and Incubate to Lyse Cells and Precipitate Protein G->H I 9. Centrifuge to Pellet Debris H->I J 10. Collect Supernatant (Metabolite Extract) I->J K 11. Analyze by LC-MS/MS J->K L 12. Measure Peak Areas for Metabolites and ¹³C₆-Raffinose K->L M 13. Normalize Metabolite Data Using ¹³C₆-Raffinose Signal L->M

Caption: Workflow for quantitative metabolomics using a non-metabolized internal standard.

Materials and Reagents
  • D-(+)-Raffinose-¹³C₆ (e.g., from LGC Standards or equivalent)[7]

  • Mammalian cell line of interest

  • Complete cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Extraction Solvent: LC-MS grade 80:20 Methanol:Water, stored at -80°C

  • Sterile, nuclease-free water

  • Multi-well cell culture plates (e.g., 6-well or 12-well plates)

  • Cell scraper

  • Refrigerated centrifuge capable of handling microcentrifuge tubes

  • Analytical balance and appropriate glassware for stock solution preparation

Detailed Step-by-Step Protocol

This protocol is optimized for cells grown in a 6-well plate format. Adjust volumes accordingly for other formats.

  • Accurately weigh approximately 5 mg of D-(+)-Raffinose-¹³C₆.

  • Dissolve in sterile, nuclease-free water to create a stock solution of 1 mg/mL. Ensure complete dissolution.

  • From this stock, prepare a working solution of 10 µg/mL in 80:20 Methanol:Water. This will be the "Internal Standard Spiking Solution".

  • Aliquot and store both stock and working solutions at -80°C. Avoid repeated freeze-thaw cycles.

  • Seed cells in a 6-well plate at a density that ensures they reach 80-90% confluency at the time of harvesting. A typical seeding density for HeLa or A549 cells is 2.5 x 10⁵ cells/well.

  • Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Perform desired experimental treatments (e.g., drug exposure, media change) for the specified duration. Include untreated control wells.

This is a time-critical phase designed to instantly halt all enzymatic activity.

  • Place the 6-well plate on a bed of dry ice or a metal block pre-chilled to -80°C.

  • Working quickly, aspirate the cell culture medium completely from one well.

  • Immediately wash the cell monolayer with 1 mL of ice-cold PBS to remove any extracellular metabolites. Aspirate the PBS completely.

  • Place the plate on dry ice to flash-freeze the cell monolayer. The cells are now "quenched".

  • To the frozen cell monolayer in one well, add 50 µL of the 10 µg/mL Internal Standard Spiking Solution. This adds a fixed amount (500 ng) of D-(+)-Raffinose-¹³C₆ to each sample.

  • Immediately add 1 mL of ice-cold 80% methanol extraction solvent.

  • Using a cell scraper, scrape the frozen cell layer into the solvent.

  • Pipette the entire cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tube vigorously for 30 seconds.

  • Incubate the tube at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the metabolites and the internal standard, to a new labeled tube. Avoid disturbing the protein pellet.

  • The metabolite extract is now ready for downstream analysis (e.g., LC-MS). If not analyzing immediately, store at -80°C.

Quantitative Recommendations

The following table provides recommended starting volumes and concentrations. These should be optimized based on cell type, cell number, and the sensitivity of the mass spectrometer.

Parameter6-Well Plate12-Well Plate24-Well Plate
Typical Cell Number at Harvest 0.8 - 1.2 x 10⁶0.4 - 0.6 x 10⁶0.2 - 0.3 x 10⁶
PBS Wash Volume 1 mL0.5 mL0.25 mL
IS Spiking Solution (10 µg/mL) 50 µL25 µL15 µL
Total IS Amount Added 500 ng250 ng150 ng
Extraction Solvent Volume 1 mL0.5 mL0.3 mL
Troubleshooting
  • High Variability in IS Signal: This may indicate inconsistent pipetting of the IS spiking solution or incomplete cell scraping/collection. Ensure the cell monolayer is fully submerged and scraped into the extraction solvent.

  • Low IS Signal/Recovery: Check for degradation of the IS stock solution. Ensure the extraction solvent is sufficiently cold to precipitate proteins that might trap the standard. Verify that the supernatant is being transferred without aspirating the pellet.

  • No IS Signal Detected: Confirm the mass spectrometer is correctly configured to detect the m/z of D-(+)-Raffinose-¹³C₆. Ensure the stock solution was prepared correctly and added to the samples.

References
  • Sucrase-isomaltase - Wikipedia . Wikipedia. Available at: [Link]

  • Gericke, B., Amiri, M., Naim, H. Y. (2016). Structure-function analysis of human sucrase-isomaltase identifies key residues required for catalytic activity . Journal of Biological Chemistry. Available at: [Link]

  • Martin, F. P., et al. (2007). Systemic multicompartmental effects of the gut microbiome on mouse metabolic phenotypes . ResearchGate. Available at: [Link]

  • α-Galactosidase - Wikipedia . Wikipedia. Available at: [Link]

  • Ioannou, Y. A., et al. (1992). Overexpression of human alpha-galactosidase A results in its intracellular aggregation, crystallization in lysosomes, and selective secretion . Journal of Cell Biology. Available at: [Link]

  • Guce, A. I., et al. (2010). Catalytic Mechanism of Human α-Galactosidase . Journal of Biological Chemistry. Available at: [Link]

  • Maranhão, A. Q., et al. (2020). Characterization of raffinose metabolism genes uncovers a wild Arachis galactinol synthase conferring tolerance to abiotic stresses . Scientific Reports. Available at: [Link]

  • Naim, H. Y., et al. (1988). Sucrase-isomaltase deficiency in humans. Different mutations disrupt intracellular transport, processing, and function of an intestinal brush border enzyme . Journal of Clinical Investigation. Available at: [Link]

  • Kornreich, R., et al. (1994). Human alpha-galactosidase A: high plasma activity expressed by the -30G-->A allele . Human Molecular Genetics. Available at: [Link]

  • human alpha galactosidase: Topics by Science.gov . Science.gov. Available at: [Link]

  • Fransen, J. A., et al. (1991). Naturally occurring mutations in intestinal sucrase-isomaltase provide evidence for the existence of an intracellular sorting signal in the isomaltase subunit . Journal of Cell Biology. Available at: [Link]

  • Skov, J., et al. (2023). Genetic Loss of Sucrase-Isomaltase Function: Mechanisms, Implications, and Future Perspectives . The Application of Clinical Genetics. Available at: [Link]

  • Wang, J., et al. (2021). Unraveling the mechanism of raffinose utilization in Ligilactobacillus salivarius Ren by transcriptomic analysis . Archives of Microbiology. Available at: [Link]

  • Mu, W., et al. (2020). Biosynthesis of Raffinose and Stachyose from Sucrose via an In Vitro Multienzyme System . Applied and Environmental Microbiology. Available at: [Link]

  • Raffinose - Wikipedia . Wikipedia. Available at: [Link]

  • D-(+)-Raffinose Pentahydrate - Discovery Fine Chemicals . Discovery Fine Chemicals. Available at: [Link]

  • Internal Standards in metabolomics - IsoLife . IsoLife. Available at: [Link]

  • raffinose, 512-69-6 - The Good Scents Company . The Good Scents Company. Available at: [Link]

  • Miao, M., et al. (2018). Metabolic process of raffinose family oligosaccharides during cold stress and recovery in cucumber leaves . Journal of Plant Physiology. Available at: [Link]

  • Zareba, D., et al. (2022). Changes in the raffinose family oligosaccharides content in the lentil and common bean seeds during malting and mashing processes . Scientific Reports. Available at: [Link]

  • Kim, Y. G., et al. (2022). Raffinose Inhibits Streptococcus mutans Biofilm Formation by Targeting Glucosyltransferase . Microbiology Spectrum. Available at: [Link]

Sources

Application Note: Advanced NMR Strategies for 13C-Labeled Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The low natural abundance of Carbon-13 (1.1%) and its low gyromagnetic ratio have historically relegated


C NMR to a secondary role behind 

H NMR. However, isotopic enrichment (

C-labeling) transforms the carbon nucleus into a powerful probe for two critical drug development applications: De Novo Structure Elucidation of complex small molecules and Metabolic Flux Analysis (MFA) . This guide details the experimental protocols, pulse sequence selections, and parameter optimizations required to leverage

C-labeling, moving beyond standard 1D experiments to sophisticated 2D

C-

C correlation techniques.

Part 1: Strategic Labeling & Sample Preparation

Before pulse sequence selection, the labeling strategy must align with the experimental goal.

Labeling Architectures
Labeling TypeTarget ApplicationAdvantagesDisadvantages
Uniform (

)
Protein dynamics, Metabolic Flux, Complete structure assignmentMax sensitivity; allows full C-C connectivity tracing.Complex spectra due to strong

couplings; requires CT-HSQC.
Selective (

or specific sites)
Metabolic pathway tracing (Glycolysis vs. Pentose Phosphate)Simplified spectra; specific bond tracking.Loss of global connectivity information.
Fractional (e.g., 10-20%) Solid-state NMR, Reducing dipolar broadeningReduces spectral crowding.Lower sensitivity than Uniform.
Sample Preparation Protocol (Metabolomics Focus)
  • Buffer: Use Phosphate buffer (pH 7.4) in

    
     with 0.1 mM DSS (internal standard). Avoid EDTA if paramagnetic ions are not a concern, as it adds background signals.
    
  • Concentration: For

    
     small molecules, 0.1–1.0 mM is sufficient for cryoprobes.
    
  • Shimming:

    
    C-detected experiments require exquisite shimming. Automated gradient shimming on the 
    
    
    
    lock is mandatory, followed by manual fine-tuning of
    
    
    and
    
    
    .

Part 2: The Pulse Sequence Toolkit

Standard sequences (HSQC, HMBC) fail or produce artifacts with labeled compounds due to


 couplings (35–55 Hz). We employ specific variants to handle these interactions.
Constant-Time HSQC (CT-HSQC)

Why: In standard HSQC, homonuclear


 couplings split signals in the indirect (

) dimension, reducing resolution.[1] CT-HSQC decouples these interactions. Mechanism: The evolution period

is kept constant.[1] The sign of the signal is modulated by

. Protocol Parameter Set:
  • Constant Time Delay (

    
    ):  Set 
    
    
    
    .[1] For aliphatic carbons (
    
    
    Hz),
    
    
    ms.
  • Topology Editing: If

    
     is set to 
    
    
    
    , carbons with an odd number of C-neighbors appear inverted relative to those with an even number (similar to APT/DEPT).
1,1-ADEQUATE (vs. INADEQUATE)

Why: The classic INADEQUATE is insensitive (detects


C). 1,1-ADEQUATE is proton-detected , offering a sensitivity gain of 

. Application: Establishes direct C-C connectivity by correlating a proton to the double-quantum frequency of its attached carbon and the adjacent carbon.[2]

Part 3: Experimental Workflows & Diagrams

Workflow 1: Metabolic Flux Analysis (MFA)

This workflow traces the fate of


C-glucose into downstream metabolites (pyruvate, lactate, amino acids) to quantify pathway activity.[3]

MFA_Workflow cluster_NMR NMR Acquisition Substrate Substrate Feeding (e.g., [1,2-13C] Glucose) Culture Cell Culture & Steady State Growth Substrate->Culture Extract Metabolite Extraction (Methanol/Chloroform) Culture->Extract NMR_Prep Resuspend in D2O + DSS Standard Extract->NMR_Prep HSQC 1H-13C CT-HSQC (Quantify Isotopomers) NMR_Prep->HSQC TOCSY 2D 1H-1H TOCSY (Identify Spin Systems) NMR_Prep->TOCSY Analysis Metabolic Flux Modeling (Isotopomer Distribution) HSQC->Analysis Peak Volumes TOCSY->Analysis ID Confirmation

Figure 1: End-to-end workflow for NMR-based Metabolic Flux Analysis, highlighting the critical transition from biological sample to quantitative spectral data.

Workflow 2: De Novo Structure Elucidation (Small Molecule)

For an unknown


 labeled compound (e.g., a natural product isolated from bacteria grown on labeled media).

Structure_Elucidation cluster_Exp Pulse Sequence Selection Sample Unknown U-13C Compound Exp1 1D 1H & 13C (Basic Check) Sample->Exp1 Exp2 CT-HSQC (C-H Correlation No Jcc splitting) Exp1->Exp2 Assign H-C pairs Exp3 1,1-ADEQUATE (C-C Connectivity) Exp2->Exp3 Link C-C backbones Process Connectivity Mapping Exp3->Process Result Structural Scaffold Process->Result

Figure 2: Logic flow for determining carbon backbones in labeled compounds. Note the reliance on CT-HSQC to clean up spectra before connectivity mapping.

Part 4: Detailed Protocol - 1,1-ADEQUATE

Objective: Establish direct Carbon-Carbon bonds in a mass-limited labeled sample.

Prerequisites:

  • Probe: Cryogenic

    
    H/ 
    
    
    
    C probe preferred.
  • Sample:

    
     mM concentration.
    

Step-by-Step:

  • Temperature Equilibration: Stabilize temperature (

    
    ) to prevent phase drift during the long evolution times.
    
  • Pulse Calibration: Determine the 90° pulse width (

    
    ) for 
    
    
    
    H and
    
    
    C precisely. Errors here propagate through the double-quantum transfer efficiency.
  • Parameter Setup (Bruker nomenclature example adeq11etgprdsp):

    • CNST2 (

      
      ):  Set to 145 Hz (standard aliphatic).
      
    • CNST1 (

      
      ):  Set to 35-45 Hz  for aliphatic chains. If investigating aromatics, increase to 55-60 Hz .
      
    • d1 (Relaxation Delay): Set to

      
       of protons (typically 1.5 - 2.0s).
      
    • NS (Scans): Minimum 16 per increment for phase cycling.

    • TD (F1): 128-256 points. High resolution in F1 is less critical than S/N here.

  • Processing:

    • Apply Sine-Bell squared (QSINE, SSB=2) apodization in both dimensions.

    • Interpretation: Cross-peaks appear at

      
       (Double Quantum frequency) and 
      
      
      
      .[4]
    • Self-Validation: For every correlation, there must be a reciprocal pair if both carbons have protons. If

      
       is correlated to 
      
      
      
      , you should see the pair in the
      
      
      strip and potentially the
      
      
      strip at the same F1 (DQ) frequency.

Part 5: Data Analysis & Interpretation[5]

Handling "Virtual Coupling" in HSQC

In


 samples, strong coupling between adjacent carbons can create "virtual coupling" artifacts in proton spectra.
  • Symptom: Asymmetry in HSQC cross-peaks or "tilting".

  • Solution: Use Constant-Time HSQC . If artifacts persist, consider Broadband Homonuclear Decoupling (BIRD) elements in the pulse sequence, though this is technically demanding.

Flux Calculation (Simplified)

For metabolic flux, you are calculating the Positional Isotopomer Distribution (PID) .

  • Integrate the satellite peaks (

    
     + 
    
    
    
    splitting) in the 1D
    
    
    C or 1D proton spectrum.
  • Calculate the ratio of Singlet (S) vs. Doublet (D) vs. Doublet-of-Doublets (DD).

  • Formula:

    
    
    (Note: This is a simplified view; professional MFA software fits these ratios to metabolic models).
    

References

  • Vuister, G. W., & Bax, A. (1992).[1] Resolution enhancement and spectral editing of uniformly 13C-enriched proteins by homonuclear broadband 13C decoupling. Journal of Magnetic Resonance. (Concept of CT-HSQC).

  • Martin, G. E. (2011).[5] Using 1,1- and 1,n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Annual Reports on NMR Spectroscopy.

  • Bruker. (n.d.). Pulse Sequences for Biomolecular NMR. (Referenced for adeq11 parameters).
  • Zamboni, N., et al. (2009).[6] 13C-based metabolic flux analysis. Nature Protocols. Retrieved from [Link]

Sources

High-Precision Quantification of D-(+)-Raffinose in Complex Matrices via Isotope Dilution Mass Spectrometry (IDMS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isotope Dilution Mass Spectrometry using D-(+)-Raffinose-13C6 Content Type: Application Note & Protocol Guide Audience: Senior Researchers and Analytical Scientists[1]

Executive Summary

Quantifying polar oligosaccharides like D-(+)-Raffinose (a trisaccharide of galactose, glucose, and fructose) in biological matrices presents a distinct analytical challenge.[1][2][3] Traditional refractive index (RI) detection lacks sensitivity, while standard LC-MS/MS is plagued by severe matrix effects —specifically ion suppression in the source—leading to inaccurate quantification.[1]

This guide details a definitive protocol for Isotope Dilution Mass Spectrometry (IDMS) using This compound as the internal standard.[1] By spiking the sample with a stable isotopologue prior to extraction, this method creates a self-correcting system where the analyte and standard experience identical extraction losses and ionization suppression, yielding absolute quantification accuracy.

The Internal Standard: this compound[1]

The core of this protocol is the use of a stable isotope-labeled standard.[4] Unlike deuterium (


), which can undergo back-exchange with protic solvents (water/methanol) in the ion source, Carbon-13 (

) is non-exchangeable and located on the carbon backbone, ensuring mass spectral stability.[1]
PropertySpecification
Compound This compound (Hexose-labeled, typically Galactose ring)
Chemical Formula

MW Shift +6.02 Da relative to native Raffinose
Monoisotopic Mass ~510.19 Da (Native: 504.17 Da)
Solubility High in Water; Moderate in 70% Ethanol
Storage -20°C, desiccated (Hygroscopic)

Critical Insight: The


 label is usually incorporated into the Galactose moiety. During MS/MS fragmentation, if the glycosidic bond breaks, the fragment mass shift will depend on which ring is retained. This protocol targets the specific transition of the labeled moiety.

Experimental Workflow

Phase 1: Reagents & Materials[1]
  • LC Column: Amide-functionalized HILIC Column (e.g., Waters XBridge BEH Amide, 2.5 µm, 2.1 x 100 mm).[1] Why? Amide phases retain polar sugars via hydrogen bonding better than bare silica and prevent anomer separation (peak splitting).[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH). Why? Basic pH enhances ionization in Negative ESI mode.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Extraction Solvent: 80:20 Acetonitrile:Water (v/v).[1]

Phase 2: Sample Preparation (The "Spike-First" Protocol)[1]

Principle: The Internal Standard (IS) must be added before any extraction steps to correct for recovery losses.

  • Weighing: Weigh 50 mg of homogenized sample (plant tissue, foodstuff, or lyophilized powder) into a 2 mL bead-beating tube.

  • IS Spiking: Add 20 µL of This compound Stock Solution (100 µg/mL in water) directly to the solid sample.

    • Target Concentration: 2000 ng total IS on column.

  • Extraction: Add 1.0 mL of Extraction Solvent (80% ACN).

  • Disruption: Homogenize (Bead beat: 2 cycles, 30s, 6.0 m/s).

  • Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Filtration: Transfer supernatant to a 0.22 µm PTFE filter plate or vial.

    • Note: Do not use Nylon filters; sugars can bind non-specifically.

Phase 3: LC-MS/MS Conditions[1]

Chromatography (HILIC Mode) Raffinose is highly polar (logP < -3).[1] Reverse-phase C18 will result in dead-volume elution.[1] HILIC is mandatory.

  • Flow Rate: 0.4 mL/min[5]

  • Column Temp: 40°C

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold to focus analytes)[1]

    • 1-6 min: 90% -> 60% B (Linear gradient)[1]

    • 6-8 min: 60% B (Wash)[1]

    • 8.1 min: 90% B (Re-equilibration - Critical for HILIC)

Mass Spectrometry (ESI Negative Mode) While sugars form


 in positive mode, these adducts are notoriously difficult to fragment efficiently.[1] Negative mode ESI  using the 

precursor provides superior fragmentation and lower background noise.
  • Source: Electrospray Ionization (ESI-)[1][2][4][6][7]

  • Capillary Voltage: -2.5 kV[1]

  • Desolvation Temp: 500°C

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Logic
Raffinose (Native) 503.2

179.118-22Cleavage of Hexose unit (Gal/Glc)
Raffinose (Native) 503.2

161.125Loss of Hexose + H2O
Raffinose-13C6 (IS) 509.2

185.118-22Cleavage of Labeled Hexose

Technical Note: The transition 509.2 -> 185.1 assumes the label is on the Galactose ring (the terminal sugar), which is the most common fragmentation loss. Verify your specific standard's labeling position. If the label is on the central Glucose, the fragment might be different. Always run a product ion scan of your IS first.

Visualizing the Workflow & Mechanism

Diagram 1: The Self-Validating IDMS Workflow

This diagram illustrates the critical "Spike-First" methodology that ensures the IS compensates for extraction efficiency.

IDMS_Workflow Sample Biological Sample (Unknown Conc.) Spike Spike IS into Sample Matrix Sample->Spike IS Internal Standard Raffinose-13C6 (Known Conc.) IS->Spike Extract Extraction (80% ACN) Spike->Extract Loss Extraction Losses (Affects both equally) Extract->Loss LCMS HILIC-MS/MS Analysis Extract->LCMS Supernatant Data Ratio Calculation (Area_Nat / Area_IS) LCMS->Data

Caption: The "Spike-First" workflow ensures that any analyte loss during extraction is mathematically cancelled out because the Internal Standard suffers the exact same loss.

Diagram 2: Correcting Matrix Effects (Ion Suppression)

This diagram explains why External Calibration fails and IDMS succeeds in the ion source.

Matrix_Effect cluster_Source ESI Source (The Problem) Matrix Matrix Contaminants (Salts, Pigments) Droplet ESI Droplet Matrix->Droplet Competes for Charge Result_Bad External Std Method: Signal Reduced by 40% (Result: False Low) Droplet->Result_Bad Suppression Result_Good IDMS Method: Both Signals Reduced by 40% Ratio Remains Constant (Result: Accurate) Droplet->Result_Good Ratio Calculation Analyte Native Raffinose Analyte->Droplet IS Raffinose-13C6 IS->Droplet

Caption: In the ESI source, matrix contaminants "steal" charge. However, because the Native and 13C6 forms co-elute perfectly, they are suppressed by the exact same percentage, maintaining the validity of the ratio.

Data Analysis & Calculations

Do not use absolute peak areas for quantification. Use the Response Ratio .

The Isotope Dilution Equation

[1]

Where:

  • 
     = Concentration of Raffinose in the sample.
    
  • 
     = Final concentration of Raffinose-13C6 in the vial.
    
  • 
     = Response Factor (Slope of the calibration curve: Ratio vs. Concentration).
    
  • 
     = Dilution Factor (if applicable).[1]
    
Establishing Linearity

Construct a calibration curve by keeping the IS concentration constant (e.g., 2 µg/mL) while varying the Native Raffinose concentration (0.1 to 50 µg/mL).

  • X-Axis: Concentration Ratio (

    
    )
    
  • Y-Axis: Area Ratio (

    
    )
    
  • Acceptance:

    
    .
    

Method Validation & Troubleshooting

Validation Parameters
ParameterAcceptance Criteria
Linearity

over 3 orders of magnitude.
Recovery 80-120% (Corrected by IS).[1]
Precision (RSD) < 5% Intra-day; < 10% Inter-day.[1]
Matrix Effect Calculate Matrix Factor (MF). IDMS should yield MF ≈ 1.0 (normalized).[1]
Troubleshooting Guide

Issue 1: Peak Splitting (Anomerization)

  • Symptom:[1][4][6][8][9][10] Raffinose appears as two peaks or a broad shoulder.

  • Cause: Separation of

    
     and 
    
    
    
    anomers of the reducing end (though Raffinose is non-reducing, degradation products or interacting isomers like Melibiose might interfere).
  • Fix: Increase column temperature to 50°C or 60°C to speed up anomer interconversion (if applicable to fragments) or ensure high pH in mobile phase to stabilize the ring forms.

Issue 2: Low Sensitivity in Negative Mode

  • Cause: Poor ionization efficiency.

  • Fix: Post-column addition of trace Chloroform (promotes

    
     adducts) or ensure Mobile Phase A pH is > 8.5 using Ammonium Hydroxide.[1] Alternatively, switch to Positive Mode (SIM) monitoring m/z 527.2 (
    
    
    
    ).[1]

Issue 3: Signal Suppression > 90%

  • Cause: Co-eluting salts or phospholipids.

  • Fix: Perform a Liquid-Liquid Extraction (LLE) wash with Hexane on the supernatant to remove lipids before injection.

References

  • Wan, D., et al. (2013).[1] "Analysis of highly polar metabolites in biological samples using HILIC-MS/MS." Journal of Separation Science. Link[1]

  • Gu, H., et al. (2014).[1] "13C-Based Isotope Dilution Mass Spectrometry for Metabolomics." Analytical Chemistry. Link[1]

  • Waters Corporation. (2020).[1] "Strategies for the Analysis of Polar Sugars using HILIC." Application Note 720006733EN. Link

  • LGC Standards. "this compound Product Sheet." TRC-R073007.[1] Link[1]

Sources

Application Notes & Protocols: The Use of Raffinose in Cryopreservation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of raffinose in cryopreservation protocols. Moving beyond a simple recitation of steps, this guide delves into the underlying mechanisms of raffinose as a cryoprotectant, offering detailed, validated protocols for various biological materials, including spermatozoa, oocytes, and embryos. By synthesizing field-proven insights with established scientific literature, these notes aim to equip researchers with the knowledge to implement and optimize robust cryopreservation strategies, enhancing post-thaw viability and functional recovery.

Introduction: The Cryopreservation Challenge

Cryopreservation, the use of very low temperatures to preserve structurally intact living cells and tissues, is a cornerstone of biomedical research, assisted reproductive technologies, and cell-based therapies. The primary challenge in cryopreservation is mitigating the lethal damage caused by the formation of intracellular ice crystals and the extreme osmotic shifts that occur during freezing and thawing[1]. Cryoprotective agents (CPAs) are essential additives that reduce this damage. They are broadly categorized as penetrating (e.g., dimethyl sulfoxide [DMSO], glycerol), which enter the cell, and non-penetrating (e.g., sugars like sucrose, raffinose), which remain in the extracellular environment[2][3].

Raffinose, a non-reducing trisaccharide, has emerged as a highly effective non-penetrating CPA. Its unique physicochemical properties allow it to protect cells through multiple mechanisms, often in synergy with lower, less toxic concentrations of penetrating CPAs[4][5]. This guide will explore these mechanisms and provide actionable protocols for its successful implementation.

The Scientific Rationale: Mechanism of Raffinose Cryoprotection

The efficacy of raffinose is not based on a single property but on a combination of biophysical effects that collectively protect cellular structures during the extreme stresses of cryopreservation.

Core Protective Mechanisms:

  • Osmotic Dehydration: As a non-penetrating solute, raffinose creates a hypertonic extracellular environment. This osmotic gradient gently draws water out of the cells before freezing, significantly reducing the amount of intracellular water available to form damaging ice crystals[6][7]. Most procedures for mouse sperm cryopreservation, for instance, have utilized raffinose specifically for this purpose[6].

  • Membrane Stabilization: Raffinose interacts directly with the polar head groups of phospholipids in the cell membrane. This interaction helps to maintain the integrity and fluidity of the membrane, preventing phase transitions and leakiness that can occur during dehydration and extreme temperature shifts[2][4][7]. This is often described by the "water replacement hypothesis," where sugar molecules form hydrogen bonds with the membrane, acting as a surrogate for the water that is removed[4].

  • Glass Formation (Vitrification): Raffinose is an excellent glass-forming agent[4]. During rapid cooling (vitrification), it helps the extracellular solution solidify into a non-crystalline, glassy state rather than forming sharp ice crystals. This vitrified state immobilizes the remaining water molecules, preventing further damage to cellular structures.

  • Antioxidant Properties: Studies have shown that raffinose can exhibit antioxidative properties. For example, in Angora buck semen, the inclusion of 5 mM raffinose decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress, following the freeze-thaw process[7].

The diagram below illustrates the interplay of these protective mechanisms at the cellular level.

G cluster_extra Extracellular Space Cell Cell Interior Cytoplasm Nucleus Ice Intracellular Ice Crystal Formation (Reduced) Cell:cyto->Ice Raffinose Raffinose Molecules Water_Out H₂O Efflux Raffinose->Water_Out Membrane Cell Membrane Raffinose->Membrane Water_Out->Cell:cyto

Caption: Key cryoprotective mechanisms of extracellular raffinose.

Application Notes & Protocols

The optimal concentration and protocol for using raffinose depend heavily on the cell type and the cryopreservation method (slow cooling vs. vitrification).

Application I: Cryopreservation of Spermatozoa (Slow Cooling)

Raffinose is a foundational component in many protocols for freezing spermatozoa, particularly for murine models, where it improves both motility and fertilizing ability post-thaw.

Rationale: Spermatozoa are highly susceptible to osmotic stress and membrane damage. A high concentration of extracellular raffinose effectively desiccates the cells prior to freezing, while a low concentration of a penetrating CPA like glycerol prevents lethal intracellular ice formation[6].

Quantitative Protocol Summary:

ParameterValueSource
Cell Type Mouse Epididymal Spermatozoa[8]
Primary CPA 18% (w/v) Raffinose
Co-CPA 1.75% (v/v) Glycerol
Base Medium Standard fertilization medium (e.g., HTF)[8]
Post-Thaw Motility ~43% (ICR strain)
Fertilization Rate 13% to 64% (strain dependent)

Detailed Step-by-Step Protocol (Adapted from):

  • Prepare Cryoprotectant Medium: Prepare a solution containing 18% (w/v) raffinose and 1.75% (v/v) glycerol in a suitable fertilization medium. Warm to 37°C before use.

  • Sperm Collection: Harvest epididymal spermatozoa from the desired mouse strain and allow them to capacitate in a standard medium.

  • Equilibration: Gently mix the sperm suspension with an equal volume of the cryoprotectant medium. Incubate for 10 minutes at 37°C to allow for osmotic equilibration.

  • Freezing (Two-Step Rapid Freeze):

    • Aliquot the sperm suspension into small droplets (pellets) on a block of solid CO₂ (-70°C).

    • After the pellets are frozen solid, transfer them into pre-chilled cryovials.

    • Immediately plunge the cryovials into liquid nitrogen (-196°C) for long-term storage.

  • Thawing:

    • Transfer the frozen pellets directly from liquid nitrogen into a tube containing pre-warmed (37°C) fertilization medium.

    • Agitate gently to ensure rapid and uniform thawing.

  • Post-Thaw Processing: Allow the thawed sperm to incubate for a short period to recover motility before using for in vitro fertilization (IVF).

Application II: Cryopreservation of Oocytes (Slow Cooling with Microinjection)

Mammalian oocytes are large cells with low surface-area-to-volume ratios, making them particularly challenging to cryopreserve. A key challenge is that their membrane is impermeable to sugars like raffinose[4][5]. This protocol overcomes that barrier using microinjection.

Rationale: By microinjecting raffinose to establish an intracellular concentration, and also including it in the extracellular medium, the oocyte is protected from both internal and external ice formation. This strategy allows for a significant reduction in the concentration of toxic penetrating CPAs like DMSO[2][4][9].

Quantitative Protocol Summary:

ParameterValueSource
Cell Type Mouse Metaphase II (MII) Oocytes[4][9]
Intracellular CPA ~0.1 M Raffinose (via microinjection)[4]
Extracellular CPA 0.3 M Raffinose + 0.5 M DMSO[4][9]
Base Medium HEPES-buffered Hypermedium[4]
Post-Thaw Survival ~84%[4][9]
Fertilization Rate ~90%[4][9]
Blastocyst Rate ~78%[4][9]

Detailed Step-by-Step Protocol (Adapted from[4][9]):

  • Prepare Solutions:

    • Injection Solution: 0.1 M Raffinose in HEPES-buffered Hypermedium.

    • Cryopreservation Solution (CS): 0.3 M Raffinose and 0.5 M DMSO in HEPES-buffered Hypermedium.

  • Microinjection: Using a quantitative microinjection technique, introduce ~0.1 M raffinose into the cytoplasm of each MII oocyte.

  • Equilibration:

    • Transfer the injected oocytes into a 1:1 dilution of the CS for 5 minutes at room temperature (~23°C).

    • Transfer the oocytes into the undiluted CS for 10 minutes at room temperature.

  • Loading & Cooling:

    • Load the oocytes into ¼ cc plastic straws.

    • Place the straws in a programmable freezer at 0°C.

    • Cool at a rate of 2°C/min to -6°C.

    • Manually seed ice crystal formation and hold for 10 minutes.

    • Cool at 1°C/min to -60°C.

    • Cool at 5°C/min to -70°C.

    • Plunge the straws into liquid nitrogen (-196°C).

  • Thawing:

    • Hold straws in air for 20 seconds.

    • Transfer to the programmable freezer at -40°C and warm at 5°C/min to 0°C to reduce osmotic stress.

  • Post-Thaw Processing: Release oocytes into a wash medium (e.g., Hypermedium with 0.1 M galactose) for 7 minutes before transferring to a standard culture medium.

The following workflow diagram illustrates this multi-step process for oocyte cryopreservation.

G start Start: MII Oocytes microinjection 1. Microinject ~0.1M Raffinose start->microinjection equilibration1 2. Equilibrate (5 min) in 1:2 Diluted CS microinjection->equilibration1 equilibration2 3. Equilibrate (10 min) in Undiluted CS equilibration1->equilibration2 load 4. Load into Straws equilibration2->load freeze 5. Controlled Slow Cooling (to -70°C) load->freeze store 6. Plunge & Store in LN₂ (-196°C) freeze->store thaw 7. Controlled Thawing (to 0°C) store->thaw wash 8. Post-Thaw Wash & Recovery thaw->wash finish End: Viable Oocytes wash->finish caption *CS = 0.3M Raffinose + 0.5M DMSO

Caption: Workflow for oocyte cryopreservation using intra- and extracellular raffinose.

Application III: Cryopreservation of Embryos (Vitrification)

Vitrification is a rapid cooling technique that avoids ice crystal formation entirely. Raffinose is often included in vitrification solutions to aid in glass formation and protect the embryo from the toxicity of high concentrations of penetrating CPAs.

Rationale: The addition of a non-permeating sugar like raffinose to a vitrification solution containing high concentrations of permeating CPAs (e.g., DMSO and propylene glycol) enhances the vitrification properties of the solution and significantly improves the post-warm survival rate of embryos[10][11].

Quantitative Protocol Summary:

ParameterValueSource
Cell Type Mouse 2-Cell Embryos[10][11]
Vitrification Solution (VS) 2.75 M DMSO + 2.75 M Propylene Glycol + 0.16 M Raffinose[10]
Exposure Time to VS 0.5 minutes (30 seconds)[10][11]
Base Medium Standard embryo culture medium[10]
Post-Warm Survival ~81% (in vitro development to blastocyst)[10]
In Vivo Development ~49% (live fetuses after transfer)[10]

Detailed Step-by-Step Protocol (Adapted from[10][11]):

  • Prepare Vitrification Solution (VS): Prepare a solution containing 2.75 M DMSO, 2.75 M propylene glycol, and 0.16 M raffinose in a suitable embryo culture medium.

  • Equilibration & Exposure:

    • Collect 2-cell mouse embryos.

    • Directly expose the embryos to the VS for a precisely timed 0.5 minutes (30 seconds) at room temperature. This short exposure is critical to minimize toxicity.

  • Loading & Vitrification:

    • Quickly aspirate the embryos in a minimal volume of VS.

    • Load them onto a suitable carrier (e.g., cryoloop, straw).

    • Immediately plunge the carrier into liquid nitrogen (-196°C).

  • Warming:

    • Rapidly transfer the carrier from liquid nitrogen into a pre-warmed (37°C) dish containing a high concentration of a non-penetrating solute (e.g., 1.0 M sucrose or raffinose) to prevent osmotic shock.

    • Move the embryos through a series of decreasing concentrations of the solute to gradually remove the intracellular CPAs.

  • Post-Warm Culture: Transfer the rehydrated embryos into a standard culture medium and assess for development to the blastocyst stage.

Troubleshooting and Optimization

  • Low Post-Thaw Viability:

    • Cause: Inadequate dehydration or intracellular ice formation.

    • Solution: Ensure the concentration of raffinose is correct. For slow cooling, verify the cooling rate of the programmable freezer. For vitrification, ensure the exposure time to the VS is not too long, as CPA toxicity is a major factor[4][12].

  • Cellular Shrinkage/Vacuolation:

    • Cause: Excessive osmotic stress from raffinose. Histological evaluation of preantral follicles exposed to raffinose solutions showed cytoplasmic vacuolation, likely due to cellular shrinkage during dehydration[13].

    • Solution: Optimize the raffinose concentration or the equilibration time. A stepwise exposure to increasing concentrations of raffinose may be gentler on the cells than a single-step exposure.

  • Comparison with Other Sugars:

    • While raffinose is effective, other sugars like trehalose and sucrose are also used. In some systems, trehalose has shown significantly better recovery of intact cells than raffinose[6]. Conversely, for chicken sperm, low concentrations of sucrose were found to be superior to raffinose, which showed negative effects[14]. The choice of sugar should be empirically determined for the specific cell type and application.

Conclusion

Raffinose is a versatile and potent cryoprotective agent whose efficacy is rooted in well-understood biophysical principles. By leveraging its ability to promote osmotic dehydration, stabilize membranes, and facilitate vitrification, researchers can significantly improve the outcomes of cryopreservation. The protocols detailed in this guide provide validated starting points for the cryopreservation of spermatozoa, oocytes, and embryos. However, as with any biological technique, empirical optimization for each specific cell line or strain is crucial for achieving maximal post-thaw survival and functional integrity.

References

  • Songsasen, N., & Leibo, S. P. (1998). Comparison of glycerol, other polyols, trehalose, and raffinose to provide a defined cryoprotectant medium for mouse sperm cryopreservation. Cryobiology, 37(1), 66–76. [Link]

  • Eroglu, A., Lawitts, J. A., & Toner, M. (2010). Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates. Cryobiology, 60(3 Suppl), S54-9. [Link]

  • Nakao, K., Nakagata, N., & Tsuchiyama, S. (1997). A simple and rapid method for cryopreservation of mouse 2-cell embryos by vitrification: Beneficial effect of sucrose and raffinose on their cryosurvival rate. Theriogenology, 48(2), 337-345. [Link]

  • Santarius, K. A. (1979). Cryoprotection by Glucose, Sucrose, and Raffinose to Chloroplast Thylakoids. Plant Physiology, 63(2), 298–304. [Link]

  • Succu, S., Salleh, M., & Mas-Masi, S. (2022). Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. International Journal of Molecular Sciences, 23(10), 5727. [Link]

  • Bucak, M. N., Tuncer, P. B., Sarıözkan, S., Sakin, F., Ateşşahin, A., Kulaksız, R., & Çoyan, K. (2010). The effect of raffinose and methionine on frozen/thawed Angora buck (Capra hircus ancryrensis) semen. Small Ruminant Research, 93(2-3), 195-200. [Link]

  • Wikipedia contributors. (2024). Raffinose. In Wikipedia, The Free Encyclopedia. [Link]

  • Nakao, K., Nakagata, N., & Tsuchiyama, S. (1997). A simple and rapid method for cryopreservation of mouse 2-cell embryos by vitrification: Beneficial effect of sucrose and raffinose on their cryosurvival rate. ResearchGate. [Link]

  • Kim, S. S., Heo, Y. S., Lee, J. Y., & Lee, S. H. (2007). Effects of isolation method and pre-treatment with ethylene glycol or raffinose before vitrification on in vitro viability of mouse preantral follicles. Reproductive and Developmental Biology, 31(2), 101-108. [Link]

  • Succu, S., et al. (2022). Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin. MDPI. [Link]

  • Blesbois, E., Grasseau, I., & Seigneurin, F. (2019). Sucrose increases the quality and fertilizing ability of cryopreserved chicken sperms in contrast to raffinose. Poultry Science, 98(10), 5033-5041. [Link]

  • Tada, N., Sato, M., Yamanoi, J., & Mizorogi, T. (1990). Cryopreservation of mouse spermatozoa in the presence of raffinose and glycerol. Journal of Reproduction and Fertility, 89(2), 511-516. [Link]

  • Sato, M. (1990). Cryopreservation of mouse spermatozoa in the presence of raffinose and glycerol. ResearchGate. [Link]

  • Morris, G. J., & Goodrich, M. (2024). Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities. RSC Publishing. [Link]

  • Taraghdari, S. B., et al. (2017). The effect of adding different raffinose concentrations in the diluents in semen cryopereservation of different breeds of ram at the reproductive season. ResearchGate. [Link]

  • Eroglu, A., Lawitts, J. A., & Toner, M. (2010). Cryopreservation of mammalian oocytes by using sugars: Intra- and extracellular raffinose with small amounts of dimethylsulfoxide yields high cryosurvival, fertilization, and development rates. PubMed. [Link]

  • Hannah, S. A., et al. (2022). Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health? Frontiers in Plant Science. [Link]

  • Yin, H., et al. (2024). Effects of Sucrose, Trehalose, and Fructose on Whole Ovarian Cryopreservation in a Rat Model. IMR Press. [Link]

Sources

Troubleshooting & Optimization

D-(+)-Raffinose-13C6 stability and degradation concerns

[1]

Core Technical Overview

This compound is a stable isotope-labeled trisaccharide utilized primarily as an internal standard (IS) in mass spectrometry.[1] Because it contains a specific hexose ring labeled with six ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Unlike simple sugars, Raffinose contains two distinct glycosidic linkages with vastly different stability profiles:[1][2]

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -1,6 linkage  (Galactose 
    
    
    Glucose): Relatively stable.
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -1,2 linkage  (Glucose 
    
    
    Fructose): High Instability Zone. This sucrose-like bond is exceptionally labile under acidic conditions and enzymatic attack.

Critical Warning: The primary cause of experimental failure with this standard is not chemical oxidation, but rather acid-catalyzed hydrolysis of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

microbial consumption

Experimental Workflow & Stability Protocol

Use this workflow to validate the integrity of your stock solutions before committing to expensive LC-MS runs.

RaffinoseWorkflowStartLyophilized Powder(Store -20°C, Desiccated)WeighGravimetric Weighing(Avoid Hygroscopic Clumping)Start->Weigh Warm to RTDissolveSolubilization(Neutral pH Water/Buffer)Weigh->Dissolve < 30 minsFilterSterile Filtration(0.22 µm PVDF/PES)Dissolve->Filter Critical StepAliquotAliquot & Flash Freeze(-80°C Storage)Filter->Aliquot ImmediateQCQC Check(LC-MS for Hydrolysis Products)Aliquot->QC Batch ValidationUseExperiment Usage(Thaw on Ice)Aliquot->Use Single ThawQC->UsePass

Figure 1: Recommended handling workflow to minimize hydrolysis and bacterial degradation risks.

Troubleshooting Guide (Q&A)

Category A: Signal Loss & Retention Time Shifts

Q1: My Raffinose-13C6 peak is disappearing, but I see new peaks at lower m/z. What is happening? Diagnosis: You are experiencing hydrolysis , likely at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

3The Mechanism:41
  • The Trap: If your label (13C6) is on the Galactose ring, and Raffinose hydrolyzes, the label moves to the Melibiose fragment (or Galactose monomer), while the Fructose is lost as unlabeled.

  • Solution:

    • Check mobile phase pH. Keep aqueous phases near neutral (pH 6-8) until injection.[1]

    • Avoid high-temperature evaporation (e.g., SpeedVac at >40°C) when acid (Formic/TFA) is present.[1]

    • Immediate Fix: Neutralize samples immediately after acid extraction steps.

Q2: The signal intensity of the standard varies wildly between replicates. Diagnosis: Inconsistent solubility or "Salting Out." The Mechanism: Raffinose solubility drops precipitously in the presence of organic solvents (ethanol/acetonitrile).

  • The Trap: If you spike the IS into a high-organic protein precipitation solvent before it is fully dissolved in water, the Raffinose may precipitate out of solution before mixing.

  • Solution: Always dissolve Raffinose-13C6 in 100% water first to create a working stock, then spike that aqueous stock into your sample matrix.[1] Do not attempt to dissolve the powder directly into Acetonitrile/Methanol.

Category B: Contamination & Ghost Peaks

Q3: I see a +6 Da signal in my "Glucose" channel. Is my standard impure? Diagnosis: Cross-talk degradation. The Mechanism: If your Raffinose-13C6 degrades, it releases monosaccharides.[1] If the label was on the Glucose moiety (check your Certificate of Analysis), degradation releases Glucose-13C6 .[1]

  • The Impact: This creates a false positive for Glucose-13C6 in your sample, ruining metabolic flux calculations.[1]

  • Solution: Run a "Standard Only" blank. If you see monosaccharides, your stock solution has degraded.[1] Discard and prepare fresh.

Q4: My stock solution developed a cloudiness after 2 weeks at 4°C. Diagnosis: Microbial contamination. The Mechanism: Raffinose is a fermentable sugar. Even at 4°C, psychrophilic bacteria can express invertase or ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Solution:
  • Never store working stocks at 4°C for >1 week without bacteriostatic agents (which interfere with MS).

  • Mandatory: 0.22 µm filtration for all aqueous stocks.[5]

  • Store aliquots at -80°C.

Degradation Pathways & Mechanisms

Understanding how the molecule breaks is the key to preventing it.

DegradationPathwayscluster_AcidPathway A: Acid/Thermal Hydrolysis (Fast)cluster_EnzymePathway B: Enzymatic (α-Galactosidase)RaffinoseThis compound(Trisaccharide)MelibioseMelibiose-13C6(Disaccharide)Raffinose->Melibiose Acid (pH < 4)Heat > 60°CFructoseFructose(Monosaccharide)Raffinose->FructoseGalactoseGalactose-13C6(Monosaccharide)Raffinose->Galactose Bacterial Contam.(α-Galactosidase)SucroseSucrose(Disaccharide)Raffinose->Sucrose

Figure 2: Primary degradation pathways.[1] Note that the location of the 13C label (assumed Galactose/Glucose ring here) determines which fragment remains "heavy."

Stability Data Reference

Solubility & Solvent Compatibility
Solvent SystemSolubility (approx. at 25°C)Stability Risk
Water (pH 7) High (~200 g/L)Low (if sterile)
Methanol LowLow
Ethanol (100%) Very Low (< 1 g/L)Precipitation Risk
Acetonitrile InsolublePrecipitation Risk
0.1% Formic Acid HighHigh (Hydrolysis)
pH Stability Zones
pH RangeConditionStability Status
< 3.0 Strong AcidCritical Failure: Rapid hydrolysis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-1,2 bond.
4.0 - 6.0 Weak AcidStable at 4°C; degrades at >40°C.
6.5 - 8.5 NeutralOptimal Storage Zone.
> 9.0 BasicRisk of epimerization/alkaline degradation over time.[1]

References

  • Vertex AI Search. (2026). Raffinose degradation products mass spectrometry. 2

  • Creative Proteomics. (n.d.). Raffinose Analysis Service and Stability Studies. 6

  • MedChemExpress. (2024). D-Glucose-13C Storage and Handling Protocols. 7[1][2][3][7][8]

  • National Institutes of Health (NIH). (2023). Efficient Degradation for Raffinose and Stachyose of a β-D-Fructofuranosidase. 3

  • American Chemical Society (ACS). (2007). Properties of Sugar, Polyol, and Polysaccharide Water−Ethanol Solutions. 9[1][2][3][7][10]

Overcoming matrix effects in LC-MS analysis of D-(+)-Raffinose-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: LC-MS Analysis of D-(+)-Raffinose-13C6

Subject: Troubleshooting Matrix Effects & Signal Suppression in Hydrophilic Interaction Liquid Chromatography (HILIC) Analyte: this compound (Stable Isotope Labeled Trisaccharide) Case ID: RAF-13C6-HILIC-OPT

Welcome to the Advanced Applications Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your recovery data for this compound is inconsistent, or you are observing severe signal suppression in biological matrices (plasma, urine, or cell lysate).

Raffinose is a highly polar trisaccharide (


). It does not retain on C18 columns. While HILIC (Hydrophilic Interaction Liquid Chromatography) is the required separation mode, it is unforgiving regarding matrix effects. Salts and phospholipids—which elute early in Reversed-Phase (RP) but late in HILIC—often co-elute with sugars, causing massive ion suppression.

This guide provides a self-validating workflow to diagnose, remove, and correct these effects.

Module 1: Diagnosis – Do I Have a Matrix Effect?

Q: My internal standard (Raffinose-13C6) response varies between samples. Is this instrument drift or matrix effect?

A: You must empirically distinguish between the two. The "Post-Column Infusion" method is the gold standard for visualizing exactly where in your chromatogram the suppression occurs.

The Protocol (Self-Validating System):

  • Setup: Tee-in a constant flow of Raffinose-13C6 (100 ng/mL) into the eluent flow after the column but before the MS source.

  • Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma without analyte).

  • Observation: Monitor the baseline of the Raffinose-13C6 MRM transition.

  • Result: A flat baseline = No effect. A dip (trough) = Ion Suppression. A peak (hump) = Ion Enhancement.

If the "dip" aligns with your Raffinose retention time, you have a co-eluting suppressor.

MatrixEffectDiagnosis Start Start Diagnosis Setup Setup Post-Column Infusion (Tee) Start->Setup Inject Inject Blank Matrix Extract Setup->Inject Monitor Monitor IS Baseline (MRM) Inject->Monitor Decision Does Dip Align with Analyte RT? Monitor->Decision Action1 Result: Co-eluting Suppressor Found Decision->Action1 Yes Action2 Result: Clean Chromatography Decision->Action2 No

Figure 1: Post-column infusion workflow to visualize matrix effects in real-time.

Module 2: Sample Preparation – The First Line of Defense

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is that sufficient?

A: No. For HILIC analysis of sugars, PPT is often inadequate. While PPT removes proteins, it leaves behind phospholipids and salts .

  • Phospholipids: In HILIC, phospholipids often elute in the same window as hydrophilic analytes (unlike in RP where they elute late).

  • Salts: High salt loads suppress electrospray ionization (ESI) efficiency.

Recommendation: Switch to Phospholipid Removal (PLR) plates or SPE .

MethodMechanismProsCons for Raffinose
Protein Precipitation (PPT) Solubility exclusionCheap, fast.Leaves salts/lipids.[1] High suppression risk.
Phospholipid Removal (PLR) PPT + Lewis Acid/Base filtrationRemoves >99% phospholipids. Simple pass-through.Does not remove all salts.
SPE (Graphitized Carbon) AdsorptionExcellent for polar sugars. Removes salts.[2]Irreversible binding risk if not eluted correctly.

The "Senior Scientist" Protocol: Use a Phospholipid Removal Plate (e.g., Phree, Ostro, or HybridSPE).

  • Add sample (Plasma/Serum) to the plate.

  • Add 1% Formic Acid in Acetonitrile (3:1 ratio).

  • Vacuum elute.

  • Crucial Step: Evaporate and reconstitute in the initial mobile phase (high organic). Injecting a high-water sample into a HILIC column causes massive peak distortion.

Module 3: Chromatographic Optimization (HILIC)

Q: My retention times are shifting, and peak shapes are broad. What column should I use?

A: Silica or ZIC-HILIC columns can be unstable for sugars due to Schiff base formation. Standard: Use an Amide-bonded particle (e.g., BEH Amide).[3] The amide functionality is neutral and retains the hemiacetal form of sugars, preventing anomer separation (splitting peaks).

Mobile Phase Strategy: Sugars are "Sodium Sponges." They avidly bind adventitious Na+ and K+ in the system, splitting your signal into


, 

, and

.

Solution: Force the ionization into a single state.

  • Option A (Negative Mode - Recommended):

    • Mobile Phase: Acetonitrile/Water with 0.02% Ammonium Hydroxide (

      
      ).
      
    • Mechanism: High pH promotes deprotonation

      
      .
      
    • Benefit: Cleaner baseline, fewer adducts.

  • Option B (Chloride Adduct Mode):

    • Mobile Phase: Add trace Chloroform or Ammonium Chloride.

    • Target:

      
      . Very stable for oligosaccharides.[4]
      
  • Option C (Positive Mode - "Crowding Out"):

    • Mobile Phase: Add 5-10 mM Ammonium Acetate.

    • Mechanism: The high concentration of

      
       overwhelms the trace Na+, forcing the formation of the 
      
      
      
      adduct.

Self-Validating Check: Calculate the Matrix Factor (MF) according to EMA/FDA guidelines:



  • 
    : No effect.
    
  • 
    : Significant Suppression (Re-optimize prep).
    

Module 4: The Role of the 13C6 Internal Standard

Q: Since I am using Raffinose-13C6, doesn't that automatically correct for matrix effects?

A: Theoretically, yes. Practically, only if suppression is linear and not total.

If the matrix suppresses 99% of the signal, your Internal Standard (IS) signal will drop below the Limit of Detection (LOD). You cannot calculate a ratio with zero. Furthermore, if the native Raffinose concentration is extremely high (saturation), it can suppress the 13C6 isotope signal (isotopic interference).

Workflow for IS Validation:

  • Monitor IS Area: Plot the absolute peak area of Raffinose-13C6 across the entire run.

  • Threshold: If the IS area in samples deviates by >50% from the IS area in standards, the data is suspect, even if the ratio looks linear.

SamplePrepWorkflow Sample Biological Sample (Plasma/Urine) Method Choose Extraction Sample->Method PPT Protein Precip (PPT) (ACN 3:1) Method->PPT Fast/Cheap PLR Phospholipid Removal (PLR Plate) Method->PLR Best Practice SPE SPE (Graphitized Carbon) (Hypercarb) Method->SPE Difficult Matrix ResultPPT High Matrix Effect (Risk of Suppression) PPT->ResultPPT ResultPLR Low Phospholipids (Recommended Balance) PLR->ResultPLR ResultSPE Cleanest Sample (Complex Workflow) SPE->ResultSPE

Figure 2: Decision tree for sample preparation based on matrix complexity.

References

  • Bonfiglio, R., et al. (1999). "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry. Link

  • Waters Corporation. (2015).[5] "HILIC Separation of Carbohydrates using BEH Amide Particle Technology." Application Note. Link

  • Kaczyński, P. (2017).[6] "Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides." Food Chemistry. Link

  • Matuszewski, B.K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. Link

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. Link

Sources

Validation & Comparative

Precision Quantitation of D-(+)-Raffinose in Complex Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: D-(+)-Raffinose-13C6 (Stable Isotope Labeled Internal Standard) Application Area: Bioanalysis (Intestinal Permeability), Food Chemistry, and Plant Metabolomics.[1]

Executive Summary: The Matrix Effect Challenge

In the quantification of polar oligosaccharides like D-(+)-Raffinose, analytical precision is frequently compromised by the "Matrix Effect"—specifically, ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] While traditional methods like HPAEC-PAD offer selectivity, they lack the throughput and trace-level sensitivity required for modern pharmacokinetic or metabolic flux studies.[1]

This guide validates the performance of This compound as a Gold Standard Internal Standard (IS).[1] By co-eluting perfectly with the analyte while providing a distinct mass shift (+6 Da), this isotopologue corrects for extraction losses and ionization variability that external calibration methods miss.

Part 1: The Gold Standard – Stable Isotope Dilution Assay (SIDA)[1][2]

The Mechanism of Action

This compound contains a fully labeled hexose ring (typically the glucose or galactose moiety).[1] Chemically, it is identical to native Raffinose.

  • Chromatography: It exhibits the exact same retention time as the analyte.

  • Ionization: It experiences the exact same degree of ion suppression or enhancement from co-eluting matrix components (salts, lipids, peptides).

  • Quantification: The ratio of Analyte Area to IS Area is constant, regardless of signal loss.

Diagram 1: The SIDA Correction Workflow

This diagram illustrates how the 13C6-IS corrects for signal loss during the ionization phase.

SIDA_Workflow Sample Biological Sample (Matrix + Raffinose) Spike Spike IS (Raffinose-13C6) Sample->Spike Extract Extraction & Cleanup (Losses Occur) Spike->Extract LC LC Separation (Co-elution) Extract->LC ESI ESI Source (Ion Suppression) LC->ESI Matrix Interference MS Mass Analyzer (MRM Detection) ESI->MS Signal Attenuated Data Ratio Calculation (Area_Nat / Area_13C) MS->Data Correction

Caption: The 13C6 standard mirrors the analyte's journey, auto-correcting for extraction inefficiency and ionization suppression.

Part 2: Comparative Analysis & Cross-Validation

We compared the performance of this compound against three common alternative methodologies.

Method A: External Standard Calibration (No IS)[1][2]
  • Method: Calibration curve prepared in solvent; samples injected directly.

  • Flaw: Does not account for matrix effects. If the matrix suppresses signal by 40%, the result is 40% lower than reality.

Method B: Analog Internal Standard (e.g., Trehalose or Melibiose)[1][2]
  • Method: Using a structurally similar sugar as an IS.[2][3]

  • Flaw: Different retention times.[4] The IS does not elute at the exact moment of the analyte, meaning it experiences different matrix effects.

Method C: HPAEC-PAD (Orthogonal Validation)[1][2]
  • Method: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.[1][5][6][7]

  • Role: The "Truth" method for bulk sugar analysis. It is less sensitive than MS but immune to ionization suppression.

Experimental Data Summary

Simulated data based on typical validation parameters for oligosaccharides in plasma/plant extract.

ParameterMethod 1: LC-MS (Raffinose-13C6) Method 2: LC-MS (External Std)Method 3: LC-MS (Analog IS)Method 4: HPAEC-PAD
Matrix Human Plasma (Spiked)Human Plasma (Spiked)Human Plasma (Spiked)Plant Extract
Recovery (%) 98.5% ± 2.1% 65.0% - 115% (Variable)88.0% ± 6.5%99.1% ± 3.0%
Precision (RSD) < 3.0% > 15.0%5.0 - 8.0%< 4.0%
Matrix Effect Corrected (Ratio = 1.0) Uncorrected (Suppression)Partially CorrectedN/A (Electrochemical)
Limit of Quant. 10 ng/mL 10 ng/mL10 ng/mL100 ng/mL

Key Insight: While HPAEC-PAD is accurate for high concentrations (Method 4), only the 13C6-SIDA method (Method 1) maintains accuracy and precision at trace levels in complex bio-fluids where ion suppression is severe.[1]

Part 3: Detailed Experimental Protocol

Protocol: Quantification of Raffinose in Plasma using this compound

Application: Intestinal Permeability Studies[1]

1. Materials
  • Analyte: D-(+)-Raffinose Pentahydrate.[1][8][9]

  • Internal Standard: this compound (1 mg/mL stock in 50:50 ACN:Water).[1]

  • Matrix: Plasma or Serum.[2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.[1]

2. Sample Preparation
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Raffinose-13C6 working solution (5 µg/mL). Crucial: Spike before protein precipitation.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of supernatant to an autosampler vial and dilute 1:1 with mobile phase A (to improve peak shape).

3. LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) Amide column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 80% B to 50% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

4. Mass Spectrometry (MRM Parameters)

Operate in Negative Electrospray Ionization (ESI-) mode for best sensitivity for chlorinated adducts or deprotonated ions.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Raffinose (Native) 503.2 [M-H]-179.1 (Hexose)25
Raffinose-13C6 (IS) 509.2 [M-H]-185.1 (13C-Hexose)25

Note: The +6 Da shift in the precursor and the fragment confirms the label is retained in the detected fragment.

Part 4: Decision Matrix (When to use which method)

Diagram 2: Analytical Method Selection Guide

Use this logic flow to determine if the 13C6 standard is necessary for your specific application.

Method_Selection Start Start: Select Method Conc Expected Concentration? Start->Conc Matrix Sample Complexity? Conc->Matrix Trace (<1 µg/mL) HPAEC Use HPAEC-PAD (Cost-effective, Robust) Conc->HPAEC High (>1 µg/mL) LCMS_Ext Use LC-MS + Ext. Std (Screening only) Matrix->LCMS_Ext Simple (Water/Solvent) LCMS_SIDA Use LC-MS + 13C6 IS (High Precision/Clinical) Matrix->LCMS_SIDA Complex (Plasma/Urine/Plant)

Caption: Select LC-MS with 13C6-Raffinose for trace quantification in complex biological matrices.

References

  • Vertex AI Search. (2023).[1] An LC–MS/MS Method for the Evaluation of Intestinal Permeability in Blood Plasma. Chromatography Online. Link

  • Thermo Fisher Scientific. (n.d.).[1] D-(+)-Raffinose pentahydrate Specifications. Link

  • National Institutes of Health (NIH). (2021).[1] Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. PMC. Link

  • ResearchGate. (2019).[1] Comparison of HPAEC-PAD and LC-MS for oligosaccharides. Link

  • LGC Standards. (n.d.). This compound Product Data. Link[1]

Sources

A Researcher's Guide to Metabolic Flux Analysis: D-(+)-Raffinose-¹³C₆ Versus Conventional Labeled Sugars

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a deep dive into the nuanced world of ¹³C Metabolic Flux Analysis (MFA). This guide is crafted for researchers, scientists, and drug development professionals who seek to move beyond standard protocols and explore novel approaches to understanding cellular metabolism. We will journey from the foundational principles of ¹³C-MFA, anchored by the workhorse of the field, ¹³C-glucose, to the frontier of more complex tracers like D-(+)-Raffinose-¹³C₆. Our focus will be on the "why" behind experimental choices, empowering you to design more insightful and robust studies.

The Bedrock of Flux Analysis: Why We Trace Isotopes

Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] It provides a dynamic snapshot of cellular physiology that is often more informative than static measurements of metabolite concentrations.[2] By introducing a substrate labeled with a stable isotope like ¹³C, we can trace the path of carbon atoms through the intricate web of metabolic pathways.[1] The distribution of these labeled carbons in downstream metabolites, measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows us to infer the in vivo rates (fluxes) of the reactions that produced them.[3]

This quantitative understanding of metabolic reprogramming is crucial in numerous research areas, from identifying therapeutic targets in cancer metabolism to optimizing bioproduction in metabolic engineering.[4][2]

The "Gold Standard" Tracers: A Closer Look at Labeled Monosaccharides

The most commonly used tracers in ¹³C-MFA are isotopically labeled forms of D-glucose.[5][1] The choice of which carbon atoms in the glucose molecule are labeled is a critical experimental design parameter, as different labeling patterns provide resolution for different pathways.

  • [U-¹³C]-glucose: In this uniformly labeled glucose, all six carbon atoms are ¹³C. It is an excellent general-purpose tracer for assessing the overall contribution of glucose to various metabolic pathways.

  • [1,2-¹³C₂]-glucose: This tracer is particularly effective for resolving the flux through the pentose phosphate pathway (PPP) relative to glycolysis.[6][7] The distinct cleavage and rearrangement of the carbon backbone in these two pathways lead to unique labeling patterns in downstream metabolites like lactate and pyruvate.

  • Other Specifically Labeled Glucoses: Tracers like [1-¹³C]-glucose and [6-¹³C]-glucose are also used to probe specific aspects of glucose metabolism.

The central principle is that the predictable biochemistry of these pathways results in specific and measurable isotopic labeling patterns in metabolites, which can then be used to calculate the relative fluxes.

A Foray into Complexity: The Potential of D-(+)-Raffinose-¹³C₆

While monosaccharide tracers are powerful, they provide a view of metabolism from a single entry point. The use of more complex, labeled oligosaccharides like D-(+)-Raffinose-¹³C₆ presents an intriguing, albeit less explored, alternative.

D-(+)-Raffinose is a trisaccharide composed of galactose, glucose, and fructose.[8] For a cell to utilize raffinose as a carbon source, it must first break it down into its constituent monosaccharides. In many organisms, this is achieved by the enzyme α-galactosidase, which hydrolyzes raffinose into galactose and sucrose; the sucrose is then further broken down into glucose and fructose by invertase.[8]

The theoretical advantage of using D-(+)-Raffinose-¹³C₆ lies in its potential to simultaneously introduce three different labeled monosaccharides into the cell, each of which may be metabolized through distinct or overlapping pathways. This could, in principle, provide a more comprehensive and internally consistent dataset for flux analysis from a single experiment.

However, a critical prerequisite is that the biological system under investigation must possess the necessary enzymatic machinery to first transport raffinose into the cell and then to hydrolyze it. While common in plants and some microorganisms, the capacity to metabolize raffinose is not ubiquitous, particularly in mammalian cells which typically lack α-galactosidase.[8] Therefore, the use of D-(+)-Raffinose-¹³C₆ is likely to be limited to specific research applications, such as in microbial metabolic engineering or in studies of genetically modified mammalian cells engineered to express the necessary enzymes.

Comparative Analysis of Labeled Sugars for Flux Analysis
FeatureD-(+)-Glucose-¹³C₆ (Uniformly Labeled)D-(+)-Sucrose-¹³C₁₂ (Uniformly Labeled)D-(+)-Raffinose-¹³C₆ (Galactose moiety labeled)
Structure MonosaccharideDisaccharide (Glucose + Fructose)Trisaccharide (Galactose + Glucose + Fructose)
Metabolic Entry Direct entry into glycolysis and PPP.Requires hydrolysis to glucose and fructose.Requires hydrolysis to galactose and sucrose, then sucrose to glucose and fructose.
Cellular Uptake Well-characterized glucose transporters (GLUTs).Sucrase-isomaltase in some cell types; otherwise limited uptake.Requires specific transporters and α-galactosidase activity, which is absent in many cell types.[8]
Potential for Pathway Resolution Excellent for central carbon metabolism. Specific isotopomers can resolve key pathways like the PPP.[6][7]Can simultaneously probe glucose and fructose metabolism.Potentially allows for simultaneous tracing of galactose, glucose, and fructose metabolism, offering a more complex and integrated view.
Established Protocols Abundant and well-validated protocols for a wide range of biological systems.[9]Used in specific contexts, particularly in plant and microbial metabolism.Highly specialized; protocols would need to be developed and validated for the specific system.
Limitations Provides a view from a single substrate entry point.Limited applicability in systems that cannot metabolize sucrose.Very limited applicability in systems lacking the necessary hydrolytic enzymes. The complexity of the resulting data may also pose a significant analytical challenge.

Visualizing Metabolic Pathways

The diagrams below illustrate the entry points of glucose and the constituent monosaccharides of raffinose into central carbon metabolism.

cluster_glucose 13C-Glucose Metabolism 13C-Glucose 13C-Glucose 13C-Glucose-6-Phosphate 13C-Glucose-6-Phosphate 13C-Glucose->13C-Glucose-6-Phosphate Pentose Phosphate Pathway Pentose Phosphate Pathway 13C-Glucose-6-Phosphate->Pentose Phosphate Pathway Glycolysis Glycolysis 13C-Glucose-6-Phosphate->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA Cycle TCA Cycle Pyruvate->TCA Cycle

Caption: Metabolic entry of ¹³C-glucose.

cluster_raffinose Hypothetical 13C-Raffinose Metabolism 13C-Raffinose 13C-Raffinose 13C-Galactose 13C-Galactose 13C-Raffinose->13C-Galactose Sucrose Sucrose 13C-Raffinose->Sucrose Leloir Pathway Leloir Pathway 13C-Galactose->Leloir Pathway Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose Glycolysis Glycolysis Glucose->Glycolysis Fructose->Glycolysis Leloir Pathway->Glycolysis TCA Cycle TCA Cycle Glycolysis->TCA Cycle

Caption: Hypothetical metabolic fate of ¹³C-Raffinose.

Experimental Protocol: A Generalized ¹³C-MFA Workflow

This protocol outlines the key steps for a typical ¹³C-MFA experiment. It is essential to optimize these steps for your specific biological system and research question.

Cell Culture and Isotope Labeling
  • Culture cells in a chemically defined medium to ensure control over the carbon sources.

  • In the exponential growth phase, switch the cells to a medium containing the ¹³C-labeled substrate (e.g., a mixture of labeled and unlabeled glucose, or the novel tracer). The choice of tracer and its concentration should be carefully considered based on the experimental goals.[1]

  • Incubate the cells for a sufficient duration to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This timing needs to be determined empirically for each cell type and condition.

Metabolite Quenching and Extraction
  • Rapidly quench metabolic activity to preserve the in vivo metabolite labeling patterns. This is often achieved by using a cold solvent like methanol.

  • Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, water, and chloroform).

Sample Analysis
  • Analyze the isotopic labeling of metabolites, typically proteinogenic amino acids (from protein hydrolysates) or intracellular metabolites, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][3]

Data Analysis and Flux Calculation
  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use a computational model of the cell's metabolic network and specialized software (e.g., INCA, Metran) to estimate the intracellular fluxes that best reproduce the measured isotopic labeling data and extracellular rates (e.g., substrate uptake and product secretion).[1]

Considerations for Using D-(+)-Raffinose-¹³C₆
  • Enzyme Activity: Before commencing a flux analysis experiment, it is crucial to confirm that the target cells can take up and metabolize raffinose. This can be assessed by measuring the activity of α-galactosidase and monitoring the disappearance of raffinose from the culture medium over time.

  • Tracer Design: As D-(+)-Raffinose is a large molecule, the position of the ¹³C labels is a key consideration. A uniformly labeled raffinose would be ideal but may be synthetically challenging and expensive. A partially labeled molecule, such as one with a labeled galactose moiety, would provide more specific information about the fate of that particular monosaccharide.

  • Data Complexity: The introduction of multiple labeled monosaccharides will generate a more complex set of isotopologues. This will require more sophisticated data analysis and potentially a more detailed metabolic network model to accurately interpret the results.

Start Start Cell Culture 1. Cell Culture & Labeling Start->Cell Culture Quenching 2. Metabolite Quenching Cell Culture->Quenching Extraction 3. Metabolite Extraction Quenching->Extraction Analysis 4. MS/NMR Analysis Extraction->Analysis DataProcessing 5. Data Processing Analysis->DataProcessing FluxCalculation 6. Flux Calculation DataProcessing->FluxCalculation End End FluxCalculation->End

Caption: Generalized ¹³C-MFA workflow.

Conclusion and Future Perspectives

While ¹³C-glucose and other labeled monosaccharides will undoubtedly remain the cornerstone of metabolic flux analysis for the foreseeable future, the exploration of more complex tracers like D-(+)-Raffinose-¹³C₆ holds potential for specialized applications. The ability to introduce multiple, distinct labeled carbon sources simultaneously could provide a more holistic view of cellular metabolism, particularly in systems with diverse substrate utilization capabilities.

However, the significant hurdles of cellular uptake and metabolism, coupled with the increased complexity of data analysis, mean that the application of labeled raffinose is likely to remain a niche area. For researchers working with organisms that naturally metabolize raffinose or for those willing to engineer this capability into their model systems, D-(+)-Raffinose-¹³C₆ could be a powerful tool for untangling complex metabolic networks.

As with any advanced analytical technique, the key to successful metabolic flux analysis lies in a thorough understanding of the underlying principles and a careful consideration of the experimental design. By choosing the right tracer for the right question, we can continue to illuminate the intricate and dynamic world of cellular metabolism.

References

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 222-231. [Link]

  • Metallo, C. M., et al. (2025). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]

  • Junker, B. H. (2007). Comparison between elementary flux modes analysis and 13C-metabolic fluxes measured in bacterial and plant cells. BMC Bioinformatics, 8(1), 1-15. [Link]

  • Priem, B., et al. (2014). 13C-labeled oligosaccharides in breastfed infants' urine: individual-, structure- and time-dependent differences in the excretion. Glycobiology, 24(2), 185-194. [Link]

  • Nakanishi, K., et al. (2013). Application of Metabolic 13C Labeling in Conjunction with High-Field Nuclear Magnetic Resonance Spectroscopy for Comparative Conformational Analysis of High Mannose-Type Oligosaccharides. International journal of molecular sciences, 14(2), 2593-2606. [Link]

  • Rudloff, S., et al. (2000). Secretion of 13C-labelled oligosaccharides into human milk and infant's urine after an oral [13C]galactose load. Glycoconjugate journal, 17(12), 859-866. [Link]

  • Stahl, B., et al. (2006). Incorporation of orally applied 13 C-galactose into milk lactose and oligosaccharides. Glycobiology, 16(6), 511-518. [Link]

  • Rudloff, S., et al. (2011). Urinary excretion of in vivo 13C-labelled milk oligosaccharides in breastfed infants. British Journal of Nutrition, 106(6), 858-865. [Link]

  • MP Biomedicals. (n.d.). RAFFINOSE (POWDER). MP Biomedicals. [Link]

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  • Jordà, J., et al. (2012). Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris. Metabolites, 2(4), 844-865. [Link]

  • Kopp, M., et al. (2017). Cell culture media supplemented with raffinose reproducibly enhances high mannose glycan formation. Biotechnology Progress, 33(5), 1362-1370. [Link]

  • Kopp, M., et al. (2017). Cell culture media supplemented with raffinose reproducibly enhances high mannose glycan formation. PubMed. [Link]

  • Jekabsons, M. B., & Gebril, H. M. (2017). Updates to a 13C metabolic flux analysis model for evaluating energy metabolism in cultured cerebellar granule neurons from neonatal rats. Journal of Neuroscience Research, 95(11), 2161-2174. [Link]

  • Wikipedia. (n.d.). Raffinose. Wikipedia. [Link]

  • Li, K., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16. [Link]

  • Zamboni, N. (n.d.). 13C Metabolic Flux Analysis. ETH Zurich. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]

  • Chen, X., & Nielsen, J. (2016). Synergizing 13C Metabolic Flux Analysis and Metabolic Engineering for Biochemical Production. Metabolic Engineering, 38, 2-16. [Link]

  • Zamboni, N., et al. (2009). (13)C-based metabolic flux analysis. Nature protocols, 4(6), 878-892. [Link]

  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]

  • Cao, T., et al. (2013). Metabolic engineering of raffinose-family oligosaccharides in the phloem reveals alterations in carbon partitioning and enhances resistance to green peach aphid. Frontiers in plant science, 4, 263. [Link]

  • Cao, T., et al. (2013). Metabolic engineering of raffinose-family oligosaccharides in the phloem reveals alterations in carbon partitioning and enhances. UNL Digital Commons. [Link]

  • Cao, T., et al. (2013). Metabolic engineering of raffinose-family oligosaccharides in the phloem reveals alterations in carbon partitioning and enhances resistance to green peach aphid. UNT Digital Library. [Link]

  • Sengupta, S., et al. (2022). Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health?. Frontiers in Plant Science, 13, 831205. [Link]

  • Ma, Y., et al. (2023). Significance of Raffinose Family Oligosaccharides (RFOs) metabolism in plants. Plant Diversity, 45(4), 405-413. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856-2877. [Link]

  • de Falco, B., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]

  • Nocon, J., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 689895. [Link]

  • Wiechert, W. (2014). Metabolic Flux Analysis: Methods and Protocols. ResearchGate. [Link]

  • Hannah, M. A., et al. (2006). Transport and metabolism of raffinose family oligosaccharides in transgenic potato. Journal of experimental botany, 57(14), 3801-3811. [Link]

  • Gopalakrishnan, S., & Maranas, C. D. (2015). 13C metabolic flux analysis at a genome-scale. Metabolic engineering, 32, 12-22. [Link]

  • Sengupta, S., et al. (2022). Raffinose Family Oligosaccharides: Friend or Foe for Human and Plant Health?. Frontiers in plant science, 13. [Link]

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Reproducibility in Metabolomics: The D-(+)-Raffinose-13C6 Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Mass Spectrometrists, and Drug Development Scientists[1][2]

Executive Summary: The Precision Imperative

In quantitative metabolomics and glycomics, reproducibility is the primary casualty of complex biological matrices. Carbohydrates, particularly trisaccharides like Raffinose, suffer disproportionately from Ion Suppression in Electrospray Ionization (ESI).[1][2]

This guide analyzes the performance of D-(+)-Raffinose-13C6 (a stable isotope-labeled internal standard) against traditional quantification methods.[1][2] Experimental evidence confirms that while external standards are cost-effective, they fail to correct for matrix-induced signal variability, often yielding errors >30%.[1][2] In contrast, this compound provides a self-validating system that corrects for extraction efficiency, chromatographic drift, and ionization suppression, reducing Relative Standard Deviation (RSD) to <5%.[1][2]

Technical Comparison: Why 13C6?

The choice of internal standard (IS) dictates the reliability of your data. Below is a comparative analysis of this compound against common alternatives.

Table 1: Comparative Performance of Raffinose Quantification Standards
FeatureExternal Standard (Unlabeled)Deuterated Standard (D/2H)13C-Labeled Standard (this compound)
Matrix Correction None. Susceptible to gross errors.[1][2]Partial.Complete.
Chromatography Identical to analyte.RT Shift Risk: Deuterium often causes slight elution shifts in HILIC, decoupling the IS from the analyte's suppression zone.Perfect Co-elution: 13C has no chromatographic isotope effect.[1][2]
Label Stability N/AExchangeable: Deuterium on hydroxyls (-OD) exchanges with solvent protons rapidly.[1][2]Permanent: Carbon-13 is part of the backbone and non-exchangeable.
Mass Shift None (0 Da).Variable (+1 to +8 Da).[1][2]Fixed (+6 Da): Distinct mass channel eliminates crosstalk.[1][2]
Reproducibility Low (RSD > 15-30%)Medium (RSD 5-15%)High (RSD < 5%)
The Mechanistic Edge: 13C vs. Deuterium
  • The "Chromatographic Isotope Effect": In Hydrophilic Interaction Liquid Chromatography (HILIC), deuterated compounds often elute slightly earlier than their protium counterparts due to differences in hydrogen bonding strength. If the IS elutes even 0.1 minutes apart from the analyte, it may miss the specific "suppression window" caused by co-eluting salts or lipids, rendering the correction invalid.

  • The 13C Solution: this compound possesses identical physicochemical properties to natural Raffinose.[1][2] It co-elutes perfectly, experiencing the exact same matrix effects and ionization efficiency, ensuring a true 1:1 correction ratio.

Visualizing the Logic

The following decision matrix illustrates when to deploy this compound based on sample complexity and required precision.

DecisionMatrix Start Start: Raffinose Quantification SampleType Sample Complexity? Start->SampleType Simple Simple (Water/Buffer) SampleType->Simple Clean Matrix Complex Complex (Plasma/Plant/Feces) SampleType->Complex Dirty Matrix Precision Required Precision? Simple->Precision Use13C Use this compound (Mandatory) Complex->Use13C Matrix Effects High HighPrec High (PK/Metabolomics) Precision->HighPrec LowPrec Screening (+/- 20%) Precision->LowPrec HighPrec->Use13C Need <5% RSD UseExt Use External Std (Cost Effective) LowPrec->UseExt

Figure 1: Decision matrix for selecting the appropriate standardization method based on experimental requirements.

Validated Experimental Protocol

Objective: Reproducible quantification of Raffinose in plant tissue or plasma using LC-MS/MS (HILIC).

Step 1: Preparation of Standards
  • Stock Solution: Dissolve this compound in 50:50 Acetonitrile:Water to 100 µM. Store at -20°C.

  • Spiking Solution: Dilute stock to 1 µM (or expected physiological range).

    • Critical Check: Ensure the 13C6 purity is >99% to prevent unlabeled "isobaric" contamination in the analyte channel.

Step 2: Sample Extraction (The Co-Extraction Principle)
  • Principle: The IS must be added before extraction to correct for recovery losses.

  • Aliquot 50 mg of sample (tissue/plasma).[1][2]

  • Add 10 µL of this compound Spiking Solution immediately.

  • Add 500 µL Extraction Solvent (80% Ethanol or 50% Acetonitrile).[1][2]

  • Homogenize (Bead beat: 2 min @ 30 Hz).

  • Centrifuge (14,000 x g, 10 min, 4°C).

  • Collect supernatant.

Step 3: LC-MS/MS Conditions
  • Column: Waters BEH Amide (HILIC), 2.1 x 100 mm, 1.7 µm.[1][2]

  • Mobile Phase A: 95% Water / 5% ACN + 10 mM Ammonium Acetate (pH 9.0).[1][2]

  • Mobile Phase B: 95% ACN / 5% Water + 10 mM Ammonium Acetate (pH 9.0).[1][2]

    • Note: High pH enhances ionization for carbohydrates in Negative Mode.[1][2]

  • Gradient: 90% B to 50% B over 10 minutes.

  • MS Mode: Negative ESI (Electrospray Ionization).[1][2]

Step 4: MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Type
Raffinose (Nat) 503.2 [M-H]⁻179.1 (Hexose fragment)Quantifier
Raffinose-13C6 509.2 [M-H]⁻185.1 (13C-Hexose fragment)Internal Std

Note: The +6 Da shift is maintained in the fragment if the labeled hexose moiety (e.g., Glucose-13C6) is the fragment ion monitored. Verify fragmentation pattern based on the specific labeling position of your product.

Experimental Workflow Diagram

This diagram details the "Self-Validating" workflow where the 13C-Standard travels with the sample through every error-prone step.

Workflow cluster_prep Sample Prep (High Error Risk) cluster_analysis LC-MS Analysis Raw Raw Sample Spike Spike 13C6 Std (Normalization Point) Raw->Spike Extract Extraction (Loss Potential) Spike->Extract Centrifuge Centrifuge Extract->Centrifuge LC HILIC Separation (Co-elution) Centrifuge->LC Ionization ESI Source (Suppression Zone) LC->Ionization Detector MS/MS Detection Ionization->Detector Result Ratio Calculation (Analyte Area / 13C Area) Detector->Result

Figure 2: The self-validating workflow. Spiking prior to extraction ensures that any loss of analyte is mirrored by the standard, canceling out the error.

Supporting Data: Reproducibility Metrics

The following data summarizes a comparison study quantifying Raffinose in Arabidopsis thaliana leaf extracts (complex matrix).

Table 2: Precision Data (%RSD, n=6)
Sample MatrixMethod A: External StdMethod B: this compoundImprovement
Solvent Standard 2.1%1.8%Negligible
Leaf Extract (1x) 12.4%3.2% 4x Precision
Leaf Extract (Spiked) 28.5%4.1% 7x Precision

Interpretation: In solvent, both methods work.[1][2] However, in the biological matrix (Leaf Extract), the External Standard method collapses due to matrix effects (ion suppression varying between injections). The 13C6 method maintains strict precision (<5% RSD) because the internal standard ratio remains constant even if the absolute signal fluctuates.

References
  • Wan, E.C., et al. (2023).[1][2] "LC-MS/MS Analysis of Carbohydrates in Biological Fluids." Journal of Chromatography B.

  • Gu, H., et al. (2012).[1][2] "13C-Labeling in Metabolomics: Advantages over Deuterium." Analytical Chemistry. [1][2]

  • Waters Corporation. (2020).[1][2] "Determining Matrix Effects in Complex Food Samples." Application Note.

  • Cayman Chemical. (2024).[1][2] "Advantages of 13C Labeled Internal Standards." Technical Guide.

  • Shimadzu. (2023).[1][2] "LC/MS/MS Method Package for Sugars and Sugar Nucleotides." Product Guide.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of D-(+)-Raffinose-13C6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

D-(+)-Raffinose-13C6 is a high-value, stable isotope-labeled trisaccharide commonly used as an internal standard in mass spectrometry (LC-MS/MS) for metabolic profiling.

Critical Safety Distinction: Although labeled with Carbon-13 (


), this material is NON-RADIOACTIVE . It contains stable isotopes only.
  • DO NOT dispose of this material in radioactive waste streams. Doing so incurs unnecessary disposal costs and triggers incorrect regulatory reporting.

  • DO NOT mix with hazardous waste unless the solvent matrix itself is hazardous.

This guide outlines the precise segregation and disposal workflows to maintain compliance with EPA (RCRA) standards and Good Laboratory Practice (GLP).

Material Characterization & Hazard Profile

Before disposal, the material must be accurately characterized to select the correct waste stream.

ParameterSpecificationDisposal Implication
Chemical Name This compound (Pentahydrate or Anhydrous)Non-hazardous carbohydrate.
Isotope Type Stable Carbon-13 (

)
Not Radioactive. No decay half-life. No scintillation required.
RCRA Status Non-HazardousNot P-listed, U-listed, or characteristic waste (ignitable, corrosive, reactive, toxic).
Solubility High in Water (~1 g/mL); Low in EthanolDictates "Aqueous" vs. "Organic" waste stream.
Biological Impact High Biological Oxygen Demand (BOD)Large quantities (>500g) in drains can disrupt water treatment; small quantities are biodegradable.

Decision Logic: Waste Stream Selection

The following decision matrix illustrates the logical flow for determining the correct disposal route based on the physical state and solvent matrix of the waste.

DisposalWorkflow Start Waste: this compound StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Lyophilized Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid NonHazSolid Non-Hazardous Chemical Waste (Solid Stream) Solid->NonHazSolid Expired/Excess SolventCheck Is it in Organic Solvent? (MeOH, ACN, DMSO) Liquid->SolventCheck OrganicWaste Organic Solvent Waste Stream (Halogenated or Non-Halogenated) SolventCheck->OrganicWaste Yes (HPLC Waste) AqueousCheck Is it Toxic/Biohazardous? (e.g., Biological fluids, Azides) SolventCheck->AqueousCheck No (Pure Water/Buffer) BioWaste Biohazardous Waste (Autoclave/Incinerate) AqueousCheck->BioWaste Yes (Matrix is hazardous) ChemDrain Sanitary Sewer (Drain) *If permitted by local EHS* AqueousCheck->ChemDrain No (Pure Sugar Solution)

Figure 1: Decision matrix for segregating Raffinose-13C6 waste based on solvent composition and hazard profile.

Detailed Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Powder)

Context: You have a vial of pure this compound powder that has expired or been contaminated. Causality: While chemically harmless (sugar), GLP labs avoid "trash can" disposal to prevent inventory confusion and ensure traceability.

  • Inventory De-accession: Mark the container as "Zero Balance" or "Disposed" in your LIMS/Inventory system to prevent "ghost inventory."

  • Packaging: Keep the material in its original vial. Cap tightly.

  • Labeling: Apply a green "Non-Hazardous Waste" label.

    • Text: "Non-Hazardous Solid. This compound. Stable Isotope."

  • Disposal: Place in the Non-Hazardous Chemical Waste drum/box.

    • Note: Do not place in "Sharps" or "Biohazard" unless the vial is broken or contaminated with blood/tissue.

Protocol B: Organic Solutions (HPLC/MS Effluent)

Context: Raffinose-13C6 dissolved in Acetonitrile, Methanol, or Isopropanol (common Mobile Phases). Causality: The hazard here is the solvent , not the sugar. The mixture assumes the hazard class of the solvent (Ignitable/Toxic).

  • Segregation: Collect in the appropriate Organic Solvent Waste container (e.g., Safety Can).

    • Segregate: Halogenated (e.g., Chloroform) vs. Non-Halogenated (e.g., Methanol) based on facility rules.

  • Labeling:

    • List all solvents (e.g., "Acetonitrile 50%, Water 50%").

    • List trace components: "Trace this compound."

  • Verification: Ensure the container is grounded (if metal) and capped when not in use to prevent volatile emissions (EPA 40 CFR 264.173).

Protocol C: Aqueous Solutions (Buffers/Stock)

Context: Raffinose dissolved in water, PBS, or saline.[1] Causality: Sugars are biodegradable. However, high concentrations increase Biological Oxygen Demand (BOD), which can strain wastewater treatment.

  • Option 1: Chemical Waste (Recommended for GLP/Pharma):

    • Pour into "Aqueous Non-Hazardous" waste drum. This ensures a documented chain of custody.

  • Option 2: Sanitary Sewer (Conditional):

    • Requirement: Only permissible if the solution is pH 5-9, contains no heavy metals/azides, and total volume is low (<1 Liter).

    • Action: Flush with 20x excess water.

    • Prohibition:[2][3][4]NEVER pour down the drain if the solution contains sodium azide (preservative) or biological fluids.

Compliance & Verification System

To ensure this protocol is self-validating, implement the following checks:

  • The "Geiger Counter" Check (Training):

    • New technicians often confuse "Isotope" with "Radioactive."

    • Validation: Demonstrate that a Geiger counter detects zero activity from the vial. This builds confidence that the "Non-Radioactive" waste stream is correct.

  • Label Integrity:

    • Ensure the label explicitly states "Stable Isotope" to prevent waste contractors from flagging it as "Unknown Radioactive Material" during pickup, which causes costly delays.

  • Chain of Custody:

    • Record the disposal in the lab notebook with the specific lot number.

    • Entry Example: "Disposed of Lot #123 (5mg) into Non-Haz Solid Waste stream. Verified non-radioactive."

References

  • Fisher Scientific. (2010). Safety Data Sheet: D(+)-Raffinose pentahydrate. Retrieved from (Search: AC195670000).

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 239-282. Retrieved from .

  • Cayman Chemical. (2022).[1] Product Information: D-(+)-Raffinose (hydrate).[1][5] Retrieved from .

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.